Talinolol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046426 | |
| Record name | Talinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57460-41-0 | |
| Record name | Talinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talinolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57460-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Talinolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Talinolol mechanism of action on β1-adrenergic receptors
An In-depth Technical Guide on the Core Mechanism of Action of Talinolol on β1-Adrenergic Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a third-generation beta-blocker characterized by its selectivity for the β1-adrenergic receptor, a class of G-protein coupled receptors predominantly expressed in cardiac tissue.[1][2][3] Its mechanism of action is centered on competitive, reversible antagonism at these receptors, leading to a reduction in heart rate, myocardial contractility, and overall cardiac oxygen demand.[3] This technical guide provides a detailed examination of this compound's molecular interaction with the β1-adrenergic receptor, its impact on downstream signaling pathways, and the quantitative pharmacology that defines its selective profile. Detailed experimental protocols for assessing receptor binding and functional antagonism are also presented.
Introduction to β1-Adrenergic Signaling
The β1-adrenergic receptor (β1-AR) is a pivotal component of the sympathetic nervous system, mediating the "fight or flight" response in the heart.[3] Endogenous catecholamines, such as norepinephrine and epinephrine, are the natural agonists for this receptor. Upon agonist binding, the β1-AR undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway, which is crucial for modulating cardiac function.
This compound's Molecular Mechanism of Action
This compound functions as a selective, competitive antagonist at the β1-adrenergic receptor.[1][2] By binding to the receptor, this compound physically obstructs the binding of endogenous catecholamines like adrenaline and noradrenaline.[3] This blockade prevents the receptor from adopting its active conformation, thereby inhibiting the initiation of the downstream signaling cascade. The primary therapeutic effects of this compound stem from this antagonism:
-
Negative Chronotropic Effect: A decrease in heart rate.[3]
-
Negative Inotropic Effect: A reduction in the force of myocardial contraction.[3]
-
Negative Dromotropic Effect: A slowed rate of electrical conduction through the atrioventricular (AV) node.
Collectively, these actions reduce the heart's workload and oxygen consumption, which is beneficial in the management of hypertension and angina pectoris.[3] While this compound is highly selective for β1-receptors, it can inhibit β2-adrenergic receptors to a lesser extent at higher doses.[3][4]
Impact on Downstream Signaling Pathways
The canonical signaling pathway for the β1-AR involves the activation of adenylyl cyclase. This compound's antagonism directly inhibits this cascade.
-
Receptor Inactivation: this compound binds to the β1-AR, stabilizing it in an inactive state.
-
G-Protein Uncoupling: The bound receptor is unable to catalyze the exchange of GDP for GTP on the α-subunit (Gαs) of the associated Gs protein.
-
Adenylyl Cyclase Inhibition: Without activation by Gαs, the enzyme adenylyl cyclase remains inactive and does not convert ATP to cyclic AMP (cAMP).
-
Suppression of PKA Activity: The resulting low intracellular concentration of cAMP prevents the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins to elicit a physiological response.
The following diagram illustrates this mechanism of inhibition.
Quantitative Pharmacology of this compound
The selectivity and potency of this compound are quantified by its binding affinity (Ki) at β1 and β2 adrenergic receptors. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.
| Target Receptor | Ligand | Action | Activity Type | Activity Value (-log[M]) |
| Beta-1 Adrenergic Receptor | This compound | Antagonist | Ki | 6.62 |
| Beta-2 Adrenergic Receptor | This compound | Antagonist | Ki | 6.05 |
| Data sourced from ChEMBL via DrugCentral.[1] |
From these values, the Ki for β1-AR is approximately 240 nM, and for β2-AR is approximately 891 nM. This confirms this compound's higher affinity and selectivity for the β1-adrenergic receptor.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro assays.
Radioligand Competition Binding Assay (to determine Ki)
This assay measures the affinity of an unlabeled drug (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., CHO cells stably expressing human β1-AR) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[5]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation using a standard method like a BCA assay.[5]
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL: membrane preparation (typically 25-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol), and a range of concentrations of unlabeled this compound.[5][6]
-
To determine total binding, omit the unlabeled competitor.
-
To determine non-specific binding, include a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[6]
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[8]
-
Functional Assay: Adenylyl Cyclase Activity (to determine IC50)
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a functional measure of its potency.
Objective: To determine the functional inhibitory potency (IC50) of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Use cells expressing β1-AR (e.g., HEK293 cells).
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
-
Stimulation:
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., Isoproterenol) to activate adenylyl cyclase.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by lysing the cells.
-
Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Analyze the resulting dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production.
-
Conclusion
This compound exerts its therapeutic effects through selective and competitive antagonism of β1-adrenergic receptors, primarily in the heart. This action effectively blocks the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to reduced cardiac rate and contractility. Its pharmacological profile, defined by a higher binding affinity for β1- over β2-receptors, is well-characterized through established in vitro methods such as radioligand binding and functional adenylyl cyclase assays. This comprehensive understanding of its mechanism of action is fundamental for its clinical application and for the development of future cardioselective therapeutics.
References
- 1. This compound [drugcentral.org]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dose-effect and kinetic-dynamic relationships of the beta-adrenoceptor blocking properties of various doses of this compound in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Talinolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol is a cardioselective beta-1 adrenergic receptor antagonist that has been utilized in the management of cardiovascular conditions such as hypertension.[1] Its value in preclinical research is particularly pronounced due to its well-defined pharmacokinetic profile, which is significantly influenced by membrane transporters, making it an excellent probe substrate for studying the in vivo activity of P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[2][3] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. In preclinical models, particularly in rats, these processes are heavily influenced by drug transporters.
Absorption
This compound is absorbed orally, but its bioavailability can be variable due to the interplay between uptake and efflux transporters in the intestine.[1] The intestinal absorption of this compound is mediated by the uptake transporter Organic Anion Transporting Polypeptide 2B1 (OATP2B1), while the efflux transporter P-glycoprotein (P-gp, also known as MDR1) actively transports the drug back into the intestinal lumen, thereby limiting its systemic absorption.[2][3]
Distribution
Once absorbed, this compound is distributed throughout the body. Specific details on its tissue distribution in preclinical models are not extensively documented in the readily available literature.
Metabolism
This compound undergoes minimal metabolism, with a very low metabolic clearance.[4] It is primarily excreted unchanged in the urine and feces.[2]
Excretion
The primary routes of elimination for this compound are renal and fecal excretion.[2]
Quantitative Pharmacokinetic Data in Rats
The following tables summarize key pharmacokinetic parameters of this compound in rats from various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 | 341.8 ± 99.4 | - | 976.26 ± 173.37 (AUC0-∞) | 52.14 ± 9.26 | [5] |
| 10 | 157 ± 24 | 1.3 ± 0.3 | 175 ± 22 (AUC0-6h) | - | [6] |
| 4 | - | - | - | ~2 | [7] |
| 40 | - | - | - | ~18 | [7] |
Table 2: Effect of P-glycoprotein Modulators on Oral this compound Pharmacokinetics in Rats
| This compound Dose (mg/kg) | Modulator (Dose) | % Increase in Cmax | % Increase in AUC | Reference |
| 10 | Morin (2.5 mg/kg) | 2.3-3.0 fold | 1.8-2.0 fold | [8] |
| 10 | Morin (5.0 mg/kg) | 2.3-3.0 fold | 1.8-2.0 fold | [8] |
| 4 | Cyclosporine | - | ~5-fold increase in F | [7] |
| 10 | Naringin (200 µM) | 81 | 93 (AUC0-6h) | [6] |
| 20 | Barnidipine (10 mg/kg) | 110 | 46 (AUC0-6h) | [9] |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through its selective antagonism of beta-1 adrenergic receptors.
Mechanism of Action
This compound is a cardioselective beta-1 adrenoceptor antagonist.[10] By blocking these receptors, which are predominantly located in the heart, this compound inhibits the effects of catecholamines like adrenaline and noradrenaline.[1][6] This antagonism leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of cardiac contraction (negative inotropic effect), and a slowing of atrioventricular conduction.[6] These actions collectively reduce myocardial oxygen demand, which is beneficial in conditions like angina pectoris.[6]
Preclinical Pharmacodynamic Effects
Preclinical studies in animal models have demonstrated the anticipated cardiovascular effects of this compound. In dogs and swine, this compound has been shown to decrease heart rate and blood pressure.[1] Studies in spontaneously hypertensive rats (SHR), a common model for human essential hypertension, would be instrumental in further characterizing its antihypertensive efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the study of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Animal Model: Male Wistar rats are a commonly used model.
Procedure:
-
Dosing: this compound is administered to fasted rats via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
In Vivo P-glycoprotein Inhibition Study
Objective: To evaluate the effect of a potential P-gp inhibitor on the oral bioavailability of this compound.
Procedure:
-
Groups: Animals are divided into a control group (receiving this compound only) and a treatment group (receiving the P-gp inhibitor and this compound).
-
Pre-treatment: The treatment group is pre-treated with the P-gp inhibitor at a specified dose and time before this compound administration.
-
This compound Administration: this compound is administered orally to both groups.
-
Pharmacokinetic Analysis: Blood samples are collected and analyzed as described in the pharmacokinetic study protocol. A significant increase in the Cmax and/or AUC of this compound in the treatment group compared to the control group indicates P-gp inhibition.
Visualizations
Beta-1 Adrenergic Receptor Signaling Pathway
This compound exerts its pharmacodynamic effects by blocking the beta-1 adrenergic receptor signaling cascade.
Caption: Beta-1 adrenergic receptor signaling pathway blocked by this compound.
Preclinical Pharmacokinetic Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic profile of this compound is significantly governed by the activity of intestinal transporters, particularly P-gp and OATPs. Its minimal metabolism makes it a valuable tool for isolating and studying the in vivo function of these transporters. The pharmacodynamics of this compound are a direct consequence of its selective beta-1 adrenergic receptor blockade, leading to predictable cardiovascular effects. The data and protocols summarized in this guide provide a comprehensive resource for researchers and professionals involved in drug development and preclinical assessment.
References
- 1. KEGG PATHWAY: mmu04261 [genome.jp]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. [Antihypertensive action of various this compound dosages after four week's treatment in comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of this compound and atenolol effects on blood pressure in relation to lipid and glucose metabolic parameters. Results from the TALIP study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis and Chemical Properties of Talinolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and key chemical properties of Talinolol. The information presented is intended to support research and development activities by offering detailed experimental methodologies, structured data, and visual representations of the synthetic pathway and experimental workflow.
Chemical and Physical Properties of this compound
This compound is a cardioselective β1-adrenergic receptor blocker.[1] It is structurally characterized by a ureido group linking a substituted phenyl ring to a cyclohexyl moiety, and a propanolamine side chain. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclohexyl-3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea | [2] |
| CAS Number | 57460-41-0 | [2][3] |
| Molecular Formula | C20H33N3O3 | [2][3] |
| Molecular Weight | 363.5 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 142.0 to 146.0 °C (for the (S)-isomer) | |
| Solubility | ||
| Water | 0.14 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2][3] |
| DMSO | 15 mg/mL | [3] |
| DMF | 30 mg/mL | [3] |
| DMF:PBS (1:20) | 0.05 mg/mL | [2][3] |
| pKa | Data not readily available in searched sources | |
| LogP | 3.15 | |
| UV/Vis (λmax) | 203, 245, 292 nm | [3] |
Initial Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, commencing with the formation of a key urea intermediate, followed by the introduction of the aminopropoxy side chain. The following represents a plausible and chemically sound pathway for its initial synthesis, based on established organic chemistry principles and synthetic routes for analogous compounds.
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of this compound.
Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-cyclohexylurea
This procedure is based on the general reaction of anilines with isocyanates to form ureas.
-
Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere, add cyclohexyl isocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent, such as hexane, to remove any unreacted starting materials. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-hydroxyphenyl)-N'-cyclohexylurea as a solid.
Step 2: Synthesis of N-[4-(2,3-Epoxypropoxy)phenyl]-N'-cyclohexylurea
This step involves a Williamson ether synthesis to introduce the epoxide moiety.
-
Reaction Setup: A mixture of N-(4-hydroxyphenyl)-N'-cyclohexylurea (1 equivalent), epichlorohydrin (a slight excess, e.g., 1.2 equivalents), and a base such as anhydrous potassium carbonate (e.g., 2 equivalents) in a solvent like acetone is prepared.
-
Reaction: The mixture is heated to reflux and stirred for 24-48 hours. The reaction should be monitored by TLC to track the consumption of the starting phenol.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude epoxide. The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (N-cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-urea)
The final step is the nucleophilic ring-opening of the epoxide with tert-butylamine.
-
Reaction Setup: The epoxide intermediate, N-[4-(2,3-epoxypropoxy)phenyl]-N'-cyclohexylurea (1 equivalent), is dissolved in a suitable solvent such as ethanol. An excess of tert-butylamine (e.g., 3-5 equivalents) is then added to the solution.
-
Reaction: The reaction mixture is heated to reflux for 4-8 hours. TLC can be used to monitor the disappearance of the epoxide.
-
Work-up and Purification: Upon completion, the solvent and excess tert-butylamine are removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for this compound synthesis.
References
Talinolol: A Cardioselective Beta-Blocker for the Management of Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Talinolol is a third-generation, cardioselective beta-1 adrenergic receptor antagonist utilized in the treatment of hypertension. Its mechanism of action involves the competitive inhibition of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This selectivity results in a reduction of heart rate, myocardial contractility, and blood pressure, with a lower propensity for inducing bronchoconstriction compared to non-selective beta-blockers. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy in hypertension, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development in this area.
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the therapeutic management of cardiovascular diseases, including hypertension. The development of cardioselective beta-blockers, which primarily target beta-1 adrenergic receptors, represented a significant advancement in minimizing the side effects associated with the blockade of beta-2 receptors in the lungs and peripheral vasculature. This compound is a cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA), distinguishing it from many other agents in its class. This guide delves into the core scientific principles of this compound's action, providing a detailed resource for researchers and professionals in drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect by selectively and competitively antagonizing beta-1 adrenergic receptors in the heart.[1] This blockade inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a cascade of downstream effects that collectively reduce cardiac workload and lower blood pressure.
The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR). Upon stimulation by catecholamines, it activates a signaling pathway that begins with the dissociation of the Gs alpha subunit. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This phosphorylation results in increased intracellular calcium levels and enhanced calcium cycling by the sarcoplasmic reticulum, respectively, leading to increased heart rate (positive chronotropy) and contractility (positive inotropy).
This compound, by blocking the initial step of this cascade, prevents the activation of adenylyl cyclase and the subsequent rise in cAMP levels. This leads to a reduction in PKA activity and a decrease in intracellular calcium, resulting in negative chronotropic and inotropic effects. The overall consequence is a decrease in cardiac output and, subsequently, a reduction in blood pressure.
Quantitative Data
Cardioselectivity
The cardioselectivity of a beta-blocker is determined by its relative affinity for beta-1 versus beta-2 adrenergic receptors. This is often expressed as the ratio of the inhibition constants (Ki) for the two receptor subtypes. A higher ratio indicates greater selectivity for beta-1 receptors.
Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Beta-1 | 6.62 | [2] |
| Beta-2 | 6.05 | [2] |
Note: The provided Ki values from this source suggest a lower selectivity than what is generally reported in clinical literature. Further studies with direct comparative binding assays are warranted to definitively establish the selectivity ratio.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and in patients with hypertension. Key parameters are summarized below.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 50 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 147.8 ± 63.8 | [3] |
| tmax (h) | 2.0 ± 0.7 | [3] |
| t1/2 (h) | 12.0 ± 2.6 | [3] |
| Bioavailability | ~55% | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Patients with Chronic Renal Failure vs. Healthy Volunteers (100 mg daily)
| Parameter | Healthy Volunteers | Patients with Renal Failure | Reference |
| Elimination Half-life (t1/2z) (h) | ~12 | Increased | [5] |
| Steady State Trough Levels (c(min)ss) | - | ~2.2-fold higher | [5] |
| Renal Elimination of Bioavailable Drug | ~55% | Reduced to 25% | [5] |
Clinical Efficacy in Hypertension
Clinical trials have demonstrated the dose-dependent antihypertensive efficacy of this compound.
Table 4: Antihypertensive Effect of Various Once-Daily Doses of this compound after 4 Weeks of Treatment
| Dosage | Mean Reduction in Diastolic Blood Pressure (8:00-22:00) | Responder Rate | Reference |
| 50 mg | Statistically significant vs. placebo | - | [6] |
| 100 mg | Greater than 50 mg | 72.2% | [6] |
| 200 mg | No further increase in effect compared to 100 mg | - | [6] |
Table 5: Comparison of Antihypertensive Effects of this compound and Atenolol after 12 Weeks
| Treatment | Change in Blood Pressure | Reference |
| This compound (100 mg/day) | No significant difference compared to Atenolol | [3] |
| Atenolol (50 mg/day) | No significant difference compared to this compound | [3] |
Experimental Protocols
Radioligand Binding Assay for Beta-Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity (Ki) of a beta-blocker like this compound to beta-1 and beta-2 adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing human beta-1 or beta-2 adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled this compound to different wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective beta-blocker like propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Protocol for Antihypertensive Efficacy
This protocol describes a typical double-blind, randomized, placebo-controlled, parallel-group study to evaluate the dose-dependent antihypertensive effect of this compound.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Comparison of this compound and atenolol effects on blood pressure in relation to lipid and glucose metabolic parameters. Results from the TALIP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of oral this compound following a single dose and during steady state in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive action of various this compound dosages after four week's treatment in comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
In-Vitro Binding Affinity Studies of Talinolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol, a cardioselective beta-1 adrenergic receptor antagonist, has been extensively utilized as a probe substrate for in-vitro studies of P-glycoprotein (P-gp/ABCB1), a critical efflux transporter. P-gp plays a significant role in drug absorption, distribution, and excretion, and its interaction with various xenobiotics is a key area of investigation in drug development. This technical guide provides an in-depth overview of the in-vitro binding affinity studies of this compound, focusing on its interaction with P-gp. The guide details common experimental protocols, summarizes key quantitative data, and illustrates the underlying transport mechanisms.
P-glycoprotein and this compound Interaction
P-glycoprotein is an ATP-dependent efflux pump predominantly expressed in the apical membrane of epithelial cells in the intestine, liver, kidney, and at the blood-brain barrier. It actively transports a wide array of structurally diverse compounds out of cells, thereby limiting their systemic absorption and tissue penetration.
This compound is a well-established substrate of P-gp. Its intestinal absorption is significantly modulated by P-gp-mediated efflux. This characteristic makes this compound an ideal model compound for investigating P-gp function and for assessing the potential of new chemical entities to act as P-gp inhibitors or substrates. In addition to P-gp, the intestinal absorption of this compound is also influenced by uptake transporters, primarily the Organic Anion Transporting Polypeptide 2B1 (OATP2B1), and to a lesser extent, OATP1B1 in the liver.[1] The interplay between these uptake and efflux transporters governs the overall bioavailability of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in-vitro studies of this compound, focusing on its transport across Caco-2 cell monolayers and the inhibition of this transport by various compounds.
Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound in Caco-2 Cells
| Parameter | Value | Cell Line | Initial Concentration | Reference |
| Papp (A→B) | 1.08 ± 0.29 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |
| Papp (B→A) | 11.74 ± 0.80 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |
| Efflux Ratio (ER) | 10.87 | Caco-2 | 100 µM | [2] |
| Papp (A→B) with 1% Apricot Extract | 4.88 ± 0.96 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |
| Papp (B→A) with 1% Apricot Extract | 9.39 ± 0.58 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |
| Efflux Ratio (ER) with 1% Apricot Extract | 1.92 | Caco-2 | 100 µM | [2] |
Papp (A→B): Apparent permeability from apical to basolateral chamber. Papp (B→A): Apparent permeability from basolateral to apical chamber. Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.
Table 2: IC50 Values of Various Compounds for Inhibition of P-gp Mediated this compound Transport in Caco-2 Cells
| Inhibitor | IC50 (µM) | Reference |
| 6',7'-Epoxybergamottin | 0.7 | [3] |
| 6',7'-Dihydroxybergamottin | 34 | [3] |
| Naringenin | 236 | [3] |
| Naringin | 2409 | [3] |
Experimental Protocols
Bidirectional Transport Assay in Caco-2 Cells
This assay is fundamental for determining whether a compound is a substrate of efflux transporters like P-gp. It measures the permeability of the compound across a confluent monolayer of Caco-2 cells in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
a. Cell Culture and Seeding:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
For transport studies, cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
The cells are maintained for 21-25 days to allow for differentiation and the formation of a polarized monolayer with well-developed tight junctions.
b. Monolayer Integrity Assessment:
-
Transepithelial Electrical Resistance (TEER): The TEER across the monolayer is measured using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.
-
Lucifer Yellow Permeability: The permeability of a paracellular marker, Lucifer Yellow, is assessed. Low permeability of Lucifer Yellow indicates tight junction integrity.
c. Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A→B transport, the test compound (e.g., this compound) is added to the apical (donor) chamber, and fresh transport buffer is added to the basolateral (receiver) chamber.
-
For B→A transport, the test compound is added to the basolateral (donor) chamber, and fresh transport buffer is added to the apical (receiver) chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
Aliquots are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
d. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
P-glycoprotein ATPase Activity Assay (Representative Protocol)
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity.
a. Materials:
-
P-gp-containing membrane vesicles (from Sf9 or mammalian cells overexpressing P-gp).
-
Assay buffer (e.g., Tris-MES buffer with EGTA, DTT, and protease inhibitors).
-
ATP solution.
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Verapamil).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent).
b. Procedure:
-
P-gp membrane vesicles are pre-incubated with the test compound or control in the assay buffer at 37°C.
-
The ATPase reaction is initiated by the addition of MgATP.
-
The reaction is incubated for a defined period (e.g., 20 minutes) at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured colorimetrically using a microplate reader.
-
The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp inhibitor) from the total activity.
c. Data Analysis:
-
The rate of ATP hydrolysis is plotted against the concentration of the test compound.
-
Stimulation or inhibition of the basal P-gp ATPase activity indicates an interaction of the compound with the transporter.
Visualizations
This compound Transport Across Intestinal Epithelium
Caption: this compound transport across an intestinal enterocyte.
Bidirectional Transport Assay Workflow
Caption: Workflow for a bidirectional Caco-2 transport assay.
P-gp ATPase Activity Assay Principle
Caption: Principle of the P-glycoprotein ATPase activity assay.
Conclusion
In-vitro binding affinity studies are indispensable for characterizing the interaction of drug candidates with P-glycoprotein. This compound serves as a valuable tool in these investigations due to its well-defined role as a P-gp substrate. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret their own studies. A thorough understanding of a compound's interaction with P-gp is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Insights into Intestinal P-glycoprotein Function using this compound: A PBPK Modeling Approach | bioRxiv [biorxiv.org]
- 2. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of this compound in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to Talinolol's Interaction with the P-glycoprotein (P-gp) Efflux Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talinolol, a cardioselective β1-adrenoreceptor antagonist, serves as a quintessential probe substrate for investigating the function and clinical relevance of the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene. Its pharmacokinetic profile is significantly modulated by P-gp activity, making it an invaluable tool for studying drug-drug interactions (DDIs) and the impact of genetic polymorphisms on drug disposition. This technical guide provides an in-depth analysis of the complex interplay between this compound and P-gp, consolidating quantitative data from in vitro and in vivo studies, detailing key experimental methodologies, and visualizing the underlying molecular mechanisms.
Introduction: this compound as a P-gp Probe
P-glycoprotein is an ATP-dependent efflux pump predominantly expressed in the apical membrane of epithelial cells in the intestine, liver, kidney, and the blood-brain barrier. It plays a crucial role in limiting the oral bioavailability and tissue penetration of a wide array of xenobiotics. This compound is an ideal substrate for studying P-gp due to its negligible metabolism, allowing for the direct assessment of transporter-mediated effects on its absorption and disposition. The interaction is characterized by significant intestinal secretion, leading to incomplete oral bioavailability (55-75%).[1] This guide will explore the kinetics of this transport, the impact of P-gp modulators, and the experimental frameworks used to characterize this interaction.
Quantitative Analysis of this compound-P-gp Interaction
The interaction between this compound and P-gp has been extensively quantified in various experimental systems. The following tables summarize key data from in vitro cell-based assays and in vivo pharmacokinetic studies.
Table 1: In Vitro Permeability of this compound in Caco-2 Cell Monolayers
| Condition | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) | Reference |
| Control | 1.08 ± 0.29 | 11.74 ± 0.80 | 10.87 | [2] |
| + Apricot Extract (1%) | 4.88 ± 0.96 | 9.39 ± 0.58 | 1.92 | [2] |
Papp (A→B): Apparent permeability coefficient from apical to basolateral. Papp (B→A): Apparent permeability coefficient from basolateral to apical. Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.
Table 2: IC50 Values of P-gp Inhibitors on this compound Transport in Caco-2 Cells
| Inhibitor | IC50 (µM) | Reference |
| 6',7'-epoxybergamottin | 0.7 | [3] |
| 6',7'-dihydroxybergamottin | 34 | [3] |
| Naringenin | 236 | [3] |
| Naringin | 2409 | [3] |
IC50 represents the concentration of an inhibitor that reduces the P-gp mediated transport of this compound by 50%.
Table 3: In Vivo Pharmacokinetic Parameters of this compound with P-gp Modulators in Humans
| Co-administered Drug | Dose | Change in this compound AUC | Change in this compound Cmax | Reference |
| Erythromycin (Inhibitor) | 2 g (single dose) | Increased | Increased | [4] |
| D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) (Inhibitor) | 0.04% in solution | ↑ 39% | ↑ 100% | [5] |
| Rifampin (Inducer) | 600 mg/day (9 days) | ↓ 35% (oral), ↓ 21% (IV) | Not specified | [6] |
AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with P-gp. Below are synthesized protocols for key experiments.
Caco-2 Bidirectional Permeability Assay
This in vitro assay is the industry standard for predicting intestinal drug absorption and identifying P-gp substrates.
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer in both the absorptive (apical-to-basolateral, A→B) and secretory (basolateral-to-apical, B→A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound
-
P-gp inhibitor (e.g., verapamil) and inducer (e.g., rifampin) stock solutions
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Upon reaching 80-90% confluency, trypsinize and seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 104 cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER). Additionally, assess the permeability of a paracellular marker like Lucifer yellow. A low permeability of Lucifer yellow indicates a tight monolayer.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
For A→B transport: Add the this compound dosing solution (with or without modulators) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B→A transport: Add the this compound dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B)
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in vivo model provides a more physiologically relevant system to study intestinal drug absorption by maintaining an intact blood supply.
Objective: To determine the effective permeability (Peff) of this compound in a specific segment of the rat intestine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution)
-
This compound
-
Non-absorbable marker (e.g., phenol red)
-
Blood collection supplies
-
LC-MS/MS for quantification
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature. Make a midline abdominal incision to expose the small intestine.
-
Intestinal Segment Isolation: Select a segment of the intestine (e.g., jejunum) of a defined length (e.g., 10 cm). Cannulate both ends of the segment.
-
Perfusion Setup: Gently flush the intestinal segment with warm saline to remove contents. Connect the inlet cannula to a syringe pump and the outlet cannula for sample collection.
-
Equilibration: Perfuse the segment with blank Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for a period to achieve steady-state conditions.
-
Drug Perfusion: Switch to the perfusion solution containing this compound and the non-absorbable marker.
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals. Collect blood samples from the mesenteric vein draining the perfused segment.
-
Measurement and Analysis:
-
Measure the length of the perfused intestinal segment.
-
Quantify the concentration of this compound and the non-absorbable marker in the perfusate and blood samples using LC-MS/MS.
-
Calculate the effective permeability (Peff) based on the disappearance of this compound from the perfusate, corrected for water flux using the non-absorbable marker.
-
P-gp ATPase Assay
This biochemical assay directly measures the interaction of a compound with P-gp by quantifying ATP hydrolysis.
Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
Assay buffer
-
ATP
-
Known P-gp substrate (activator, e.g., verapamil)
-
Known P-gp inhibitor (e.g., sodium orthovanadate)
-
This compound
-
Phosphate detection reagent
Procedure:
-
Reaction Setup: In a microplate, combine the P-gp membrane vesicles with the assay buffer.
-
Activation Assay: Add varying concentrations of this compound to assess stimulation of ATPase activity.
-
Inhibition Assay: Add a known P-gp activator (e.g., verapamil) to stimulate ATPase activity, followed by varying concentrations of this compound to assess inhibition.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 37°C.
-
Stop Reaction and Detect Phosphate: Stop the reaction and add a phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released.
-
Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a potent P-gp inhibitor) from the total activity. Plot the change in ATPase activity as a function of this compound concentration.
Signaling Pathways and Molecular Mechanisms
P-gp Induction via Pregnane X Receptor (PXR)
Inducers like rifampin and the active constituents of St. John's wort (e.g., hyperforin) increase the expression of P-gp primarily through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenosensor.
Mechanism:
-
The inducer enters the intestinal epithelial cell and binds to the ligand-binding domain of PXR in the cytoplasm.
-
Ligand binding causes a conformational change in PXR, leading to its dissociation from chaperone proteins.
-
The activated PXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
The PXR/RXR heterodimer binds to specific DNA response elements in the promoter region of the ABCB1 gene.
-
This binding recruits co-activators and initiates the transcription of the ABCB1 gene, leading to increased P-gp mRNA and subsequent protein expression.
-
The increased number of P-gp transporters on the apical membrane results in enhanced efflux of this compound, reducing its net absorption.[6][7][8][9][10][11]
P-gp Inhibition Mechanisms
P-gp inhibitors can act through various mechanisms to block the efflux of substrates like this compound.
Competitive Inhibition: Many inhibitors, such as verapamil, are also P-gp substrates. They compete with this compound for binding to the same or overlapping sites on the transporter. This competition reduces the likelihood of this compound being bound and transported, thereby increasing its intracellular concentration and net absorption.[12][13]
Non-Competitive/Allosteric Inhibition: Some compounds may bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that prevents the transport of this compound.
Inhibition of ATPase Activity: Certain inhibitors can interfere with the ATP hydrolysis cycle of P-gp, preventing the energy-dependent conformational changes required for substrate efflux. Both erythromycin and verapamil are known to inhibit P-gp.[4][12][14][15]
Conclusion
The interaction between this compound and P-glycoprotein is a well-established and highly characterized example of transporter-mediated drug disposition. The data and methodologies presented in this guide underscore the importance of P-gp in influencing the pharmacokinetics of its substrates. For drug development professionals, understanding this interaction is critical for predicting and managing potential drug-drug interactions, interpreting clinical outcomes, and developing strategies to optimize drug delivery. This compound remains a cornerstone probe drug, and the continued study of its relationship with P-gp will undoubtedly yield further insights into the complexities of drug transport.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of this compound in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and surfactants: effect on intestinal this compound absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pregnane X receptor upregulates ABC-transporter Abcg2 and Abcb1 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rifampicin Induces Gene, Protein, and Activity of P-Glycoprotein (ABCB1) in Human Precision-Cut Intestinal Slices [frontiersin.org]
- 10. Effects of rifampicin, dexamethasone, St. John's Wort and Thyroxine on maternal and foetal expression of Abcb1 and organ distribution of this compound in pregnant rats [pubmed.ncbi.nlm.nih.gov]
- 11. Rifampicin Induces Gene, Protein, and Activity of P-Glycoprotein (ABCB1) in Human Precision-Cut Intestinal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Compound cardiac toxicity of oral erythromycin and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of Talinolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and angina pectoris. Understanding its metabolic pathway is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, emphasizing its minimal biotransformation and the predominant role of membrane transporters in its disposition. Quantitative data are summarized, experimental methodologies are detailed, and key pathways are visualized to offer a thorough resource for the scientific community.
Contrary to many pharmaceuticals, this compound undergoes very limited metabolism in vivo. Its pharmacokinetic and disposition characteristics are primarily governed by the interplay of various uptake and efflux transporters located in the intestines, liver, and kidneys.
The Limited Metabolic Pathway of this compound
The biotransformation of this compound is a minor route of elimination, with the vast majority of the drug being excreted unchanged. The primary metabolic reaction is hydroxylation, and there is some evidence of subsequent conjugation in animal models.
Phase I Metabolism: Hydroxylation
The main metabolic transformation of this compound is the hydroxylation of its cyclohexyl ring, leading to the formation of m-OH-talinolol. However, this is a very minor pathway, with less than 1% of an administered dose of this compound being recovered in the urine as hydroxylated metabolites[1][2]. Studies in human liver microsomes suggest that this hydroxylation is likely mediated by cytochrome P450 enzymes, with CYP3A4 being implicated[3].
Phase II Metabolism: Glucuronidation (in animal models)
In studies conducted in dogs, a Phase II metabolite, the O-glucuronide of this compound, has been identified in urine[4]. However, the presence of this glucuronide conjugate has not been confirmed in humans.
The Central Role of Membrane Transporters in this compound Disposition
The in vivo behavior of this compound is predominantly dictated by the action of membrane transporters, which influence its absorption, distribution, and excretion.
-
Intestinal Absorption: The intestinal absorption of this compound is a complex process mediated by both uptake and efflux transporters. The organic anion transporting polypeptide 2B1 (OATP2B1) facilitates its uptake from the intestinal lumen into enterocytes[5][6]. Conversely, the efflux transporter P-glycoprotein (P-gp, also known as MDR1) actively pumps this compound back into the intestinal lumen, thereby limiting its net absorption[5][6][7][8][9]. This interplay is a key determinant of this compound's oral bioavailability.
-
Hepatic Uptake and Enterohepatic Circulation: this compound that reaches the systemic circulation can be taken up into hepatocytes from the blood by the organic anion transporting polypeptide 1B1 (OATP1B1)[5][6]. From the liver, a fraction of this compound can be secreted into the bile and then re-enter the intestine, a process known as enterohepatic circulation[5][10]. This process can contribute to the drug's sustained plasma concentrations.
-
Excretion: The majority of an administered dose of this compound is excreted unchanged in the urine and feces[5][6]. Renal excretion is a significant pathway, while fecal excretion is comprised of both unabsorbed drug and drug that has been actively secreted back into the intestine.
Quantitative Pharmacokinetic and Excretion Data
The following tables summarize key quantitative data on the pharmacokinetics and excretion of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral Administration)
| Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | Reference |
| 50 mg | 147.8 ± 63.8 | 2.0 ± 0.7 | 12.0 ± 2.6 | [1][11] |
| 100 mg | 168 ± 67 | 3.2 ± 0.8 | 11.9 ± 2.4 | [1] |
| 100 mg | - | 2.5 - 4 | ~12 | [12] |
Table 2: Excretion of this compound and its Metabolite in Humans
| Route of Administration | Percentage of Dose Excreted | Analyte | Matrix | Reference |
| Oral (100 mg) | ~55% of bioavailable dose | Unchanged this compound | Urine | [1][12] |
| Oral | < 1% | Hydroxylated this compound | Urine | [1][2] |
| Oral | ~60% | Unchanged this compound | Urine | [5] |
| Oral | ~40% | Unchanged this compound | Feces | [5] |
| Intravenous | 51.19% (radioactivity) | Total Radioactivity | Urine | [13] |
| Oral | 23.9% (radioactivity) | Total Radioactivity | Urine | [13] |
| Intravenous | 7.49% (radioactivity) | Total Radioactivity | Bile | [13] |
Experimental Protocols
The data presented in this guide are derived from in vivo studies in humans and animals, employing various analytical techniques.
Human Pharmacokinetic Studies
A typical clinical study to evaluate the pharmacokinetics of this compound involves the following steps:
-
Subject Recruitment: Healthy male and female volunteers are recruited. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and consumption of substances known to interact with drug transporters (e.g., grapefruit juice)[14].
-
Drug Administration: A single oral dose of this compound (e.g., 50 mg or 100 mg) is administered after an overnight fast[1][11][12][14].
-
Sample Collection:
-
Blood Samples: Venous blood samples are collected at predefined time points, for instance, pre-dose and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose[15]. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine Samples: Urine is collected over specific intervals, such as 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose, to determine the extent of renal excretion[15].
-
-
Sample Analysis: Plasma and urine samples are analyzed for this compound and its metabolites using a validated bioanalytical method.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (Area Under the Curve), and t1/2.
Animal Studies
Animal models, including rats, dogs, and mice, have been instrumental in the initial identification of this compound's metabolites[4]. These studies typically involve the administration of this compound and subsequent collection of urine and feces for metabolic profiling.
Bioanalytical Methods
The quantification of this compound and its hydroxylated metabolite in biological matrices is primarily achieved through chromatographic techniques coupled with various detectors.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of this compound from endogenous components in plasma and urine. It is often coupled with:
-
UV Detection: A straightforward detection method, though it may lack the sensitivity and specificity of mass spectrometry[2][16][17].
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are highly sensitive and specific methods for the quantification of this compound and its metabolites[11]. These techniques allow for the accurate measurement of low concentrations of the analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the identification and analysis of this compound and its metabolites[2].
A common procedure for sample analysis involves:
-
Sample Preparation: This often includes a liquid-liquid extraction or solid-phase extraction step to isolate the drug and its metabolites from the biological matrix and remove interfering substances[11].
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where this compound and its metabolites are separated on a C18 column[11][16].
-
Detection and Quantification: The separated compounds are detected by a UV detector or a mass spectrometer. The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of analytical standards.
Conclusion
The in vivo metabolic pathway of this compound is of minor significance to its overall elimination. The drug is predominantly excreted unchanged. A comprehensive understanding of this compound's in vivo behavior necessitates a focus on the membrane transporters that govern its absorption, distribution, and excretion. This guide has provided a detailed overview of the limited metabolism of this compound, highlighted the critical role of transporters such as P-gp and OATPs, presented quantitative pharmacokinetic data, and outlined the experimental methodologies used to generate this knowledge. This information is vital for drug development professionals and researchers working to predict and interpret the clinical pharmacology of this compound and other drugs that are substrates for these important transporter proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of the structure of this compound metabolites in man. Determination of this compound and hydroxylated this compound metabolites in urine and analysis of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of p-glycoprotein in region-specific gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Determination of this compound in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of oral this compound following a single dose and during steady state in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the pharmacokinetics of this compound, a new beta 1-receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grapefruit juice ingestion significantly reduces this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gbiomed.kuleuven.be [gbiomed.kuleuven.be]
- 16. Validated HPLC method for quantitative determination of this compound in rat plasma and application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Structural analysis of Talinolol and its analogues
An In-depth Technical Guide on the Structural Analysis of Talinolol and Its Analogues
Abstract
This compound is a third-generation, cardioselective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and cardiovascular conditions.[1][2] Beyond its clinical application, this compound has gained significant attention in pharmaceutical research as a model substrate for P-glycoprotein (P-gp), an important efflux transporter that influences the pharmacokinetics of many drugs.[1][3][4] Understanding the structural characteristics of this compound and its analogues is crucial for elucidating its mechanism of action, interpreting its complex pharmacokinetic profile, and designing new chemical entities with improved therapeutic properties. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its core chemical features, the principles behind its analogues, key experimental protocols for its characterization, and its structure-activity relationships.
Core Structure of this compound
This compound, with the IUPAC name 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea, is a complex molecule characterized by three primary moieties: a substituted phenylurea group, a propanolamine side chain, and a tert-butyl group.[2][5] The propanolamine chain contains a chiral center at the carbon atom bearing the hydroxyl group, meaning this compound exists as a racemic mixture of (R)- and (S)-enantiomers.[5] This stereochemistry is critical to its biological activity and pharmacokinetic profile.
Caption: Core chemical moieties of the this compound structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₃N₃O₃ | [2] |
| Molecular Weight | 363.5 g/mol | [2] |
| IUPAC Name | 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | [2] |
| CAS Number | 57460-41-0 | [5] |
| Stereochemistry | Racemate ((R)- and (S)-forms) | [5] |
| Class | N-phenylurea | [6] |
Structural Analogues of this compound
The development of this compound analogues aims to modify its pharmacokinetic or pharmacodynamic properties. Structural modifications can be targeted at several key positions to influence receptor affinity, selectivity, and interaction with drug transporters. While extensive literature on specific this compound analogues is limited, general principles for modifying beta-blockers can be applied.[7][8]
Key modification sites include:
-
The Aromatic Ring: Substitution on the phenyl ring can alter electronic properties and interactions with receptors.
-
The Urea Linker: Modification of the cyclohexylurea group can impact hydrogen bonding capabilities and overall lipophilicity.
-
The Amine Group: Altering the N-alkyl substituent (the tert-butyl group) can modulate β1/β2 receptor selectivity. For instance, shortening the side chain or removing the hydroxyl group has been shown to reduce affinity for beta-adrenergic sites in propranolol analogues.[8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound | C20H33N3O3 | CID 68770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-glycoprotein transporters and the gastrointestinal tract: evaluation of the potential in vivo relevance of in vitro data employing this compound as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0042020) [hmdb.ca]
- 7. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of propranolol analogues as serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Talinolol in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of talinolol in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), rac this compound-d5, to ensure high accuracy and precision.[1] Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound.
Introduction
This compound is a cardioselective beta-1 adrenergic blocker prescribed for the management of hypertension and angina pectoris. Given its clinical importance, an accurate and reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic evaluations.[1] LC-MS/MS has emerged as the preferred bioanalytical technique due to its inherent high sensitivity, selectivity, and throughput.[1] The use of a stable isotope-labeled internal standard like rac this compound-d5 is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations during sample processing and instrumental analysis.[1] This document provides a comprehensive protocol for the determination of this compound in human plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Methods
Chemicals and Reagents
-
This compound (purity > 99%)
-
rac this compound-d5 (internal standard, purity > 95%)[2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1]
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of rac this compound-d5 in 1 mL of methanol.[1]
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the rac this compound-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]
Sample Preparation Protocol
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the IS working solution (100 ng/mL rac this compound-d5) and briefly vortex.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 10 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.6 mL/min[3] |
| Gradient | 0-2.0 min, 30-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-30% B; 2.6-4.0 min, 30% B[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C |
| Autosampler Temp | 4°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Source Temperature | 450°C[3] |
| Ion Spray Voltage | 3.5 kV[3] |
| Curtain Gas | Nitrogen[3] |
| Collision Gas | Nitrogen[3] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 364.3 | 100.2 | 46[3] | 33[3] |
| rac this compound-d5 (IS) | 369.3 | 105.2 | To be optimized | To be optimized |
Note: The MRM transition for rac this compound-d5 is proposed based on its molecular weight and the fragmentation pattern of unlabeled this compound. Optimal parameters should be determined experimentally.[1]
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3][4] |
Table 5: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ (1 ng/mL) | < 15 | < 15 | 85-115 | 85-115 |
| Low QC (LQC) | < 15 | < 15 | 85-115 | 85-115 |
| Mid QC (MQC) | < 15 | < 15 | 85-115 | 85-115 |
| High QC (HQC) | < 15 | < 15 | 85-115 | 85-115 |
| Acceptance criteria based on typical regulatory guidelines.[4] |
Table 6: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) |
| Low QC | > 78%[3][4] |
| Mid QC | > 78%[3][4] |
| High QC | > 78%[3][4] |
| Matrix effects were found to be negligible due to the use of a stable isotope-labeled internal standard. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard ensure reliable and accurate results.[1][5] This method is well-suited for pharmacokinetic and drug interaction studies in both research and drug development settings.
References
Application Notes and Protocols for Talinolol in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Talinolol as a model substrate in Caco-2 cell permeability assays. This information is critical for researchers involved in drug discovery and development to assess the intestinal permeability of new chemical entities and to investigate the role of efflux transporters, such as P-glycoprotein (P-gp), in drug absorption.
Introduction
The Caco-2 cell line, derived from a human colorectal carcinoma, serves as a cornerstone in vitro model for predicting the oral absorption of drugs.[1][2][3] When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the human intestinal epithelium.[1][2][3] This model is instrumental in determining a compound's apparent permeability coefficient (Papp) and in identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2]
This compound, a beta-blocker, is a well-established P-gp substrate and is frequently employed as a control compound in Caco-2 assays to validate the expression and functionality of this key efflux transporter.[1][4][5] Its low passive permeability and significant efflux make it an ideal tool for studying P-gp-mediated transport.[4][5]
Quantitative Data Summary
The apparent permeability (Papp) of this compound in Caco-2 cells is significantly influenced by the action of P-gp. This results in a much higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction, leading to a high efflux ratio (ER). An efflux ratio greater than 2 is generally indicative of active efflux.[1][6][7]
| Substrate | Cell Line | Apical to Basolateral (A-B) Permeability (Papp x 10⁻⁶ cm/s) | Basolateral to Apical (B-A) Permeability (Papp x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| This compound | Caco-2 | ~1.0 | >10.0 | >10 | [6] |
| This compound | Caco-2 | 1.08 ± 0.29 | 11.74 ± 0.80 | 10.87 | [4] |
Experimental Protocol
This protocol outlines the key steps for conducting a bidirectional Caco-2 permeability assay using this compound as a P-gp substrate control.
Materials
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Verapamil (P-gp inhibitor)
-
LC-MS/MS system for sample analysis
Methodology
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto the apical compartment of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[1] Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and consistent across the wells.
-
The permeability of the paracellular marker, Lucifer yellow, will also be assessed at the end of the experiment to confirm monolayer integrity throughout the study.[1]
-
-
Transport Experiment:
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (e.g., 10 µM this compound) in HBSS (pH 6.5, to mimic the slightly acidic environment of the small intestine) to the apical (donor) compartment.[2]
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound (e.g., 10 µM this compound) in HBSS (pH 7.4) to the basolateral (donor) compartment.
-
Add fresh HBSS (pH 6.5) to the apical (receiver) compartment.
-
-
To confirm P-gp mediated efflux, a separate set of wells can be pre-incubated with a P-gp inhibitor like verapamil before adding this compound.[2]
-
Incubate the plates at 37°C on an orbital shaker for a defined period, typically 2 hours.[1][2]
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug permeation (µmol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL)
-
-
-
Calculate the Efflux Ratio (ER) as:
-
ER = Papp (B-A) / Papp (A-B)
-
-
Visualizations
Experimental Workflow
Caption: Caco-2 permeability assay workflow.
P-gp Mediated Efflux of this compound
Caption: P-gp mediated efflux of this compound.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P-glycoprotein-mediated secretion in absorptive drug permeability: An approach using passive membrane permeability and affinity to P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 Method Validation | Bienta [bienta.net]
Application Notes and Protocols for In Vivo Experimental Design of Talinolol Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol, a cardioselective beta-1 adrenergic receptor antagonist, serves as a valuable probe substrate for investigating the in vivo activity of P-glycoprotein (P-gp), an important efflux transporter.[1][2] Its limited metabolism makes it an ideal candidate for studying drug-drug interactions (DDIs) mediated by transporters.[3][4] These application notes provide detailed protocols and experimental design considerations for conducting in vivo DDI studies with this compound to assess the inhibitory or inductive potential of investigational drugs on P-gp.
P-glycoprotein, encoded by the ABCB1 gene, is a crucial membrane protein that actively transports a wide array of xenobiotics out of cells, thereby limiting their absorption and systemic exposure.[1] Co-administration of drugs that inhibit or induce P-gp can lead to clinically significant alterations in the pharmacokinetics of P-gp substrates like this compound, potentially causing adverse effects or reduced efficacy.[2][5] Therefore, evaluating the DDI potential of new chemical entities with P-gp is a critical aspect of drug development, often guided by regulatory agencies such as the FDA and EMA.[6][7][8]
Signaling Pathways and Mechanisms
The primary mechanism governing this compound's drug-drug interactions is its interplay with the P-glycoprotein efflux pump located in the apical membrane of intestinal enterocytes. Concomitant administration of a P-gp inhibitor can lead to increased bioavailability of this compound, while a P-gp inducer can decrease its systemic exposure.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livermetabolism.com [livermetabolism.com]
- 5. Pharmacokinetics of this compound is modified by barnidipine: implication of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes: Protocol for Assessing Talinolol's Effect on Heart Rate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol is a selective β1-adrenergic receptor antagonist (beta-blocker) utilized in research to investigate its cardiovascular effects, particularly its negative chronotropic (heart rate-lowering) properties. These application notes provide detailed protocols for assessing the effects of this compound on heart rate in various animal models, both in vivo and ex vivo. The protocols are designed to be comprehensive, ensuring reproducibility and accuracy in experimental outcomes. This compound exerts its effects by competitively blocking β1-adrenergic receptors in the heart, thereby inhibiting the actions of catecholamines such as epinephrine (B1671497) and norepinephrine. This blockade leads to a reduction in the rate of sinoatrial node firing and a decrease in heart rate.
Data Presentation
Due to the limited availability of specific public-domain dose-response data for this compound in animal models, the following tables are illustrative examples of how to structure and present such data when generated from the protocols described below.
Table 1: Illustrative Example of this compound's Effect on Heart Rate in Conscious Telemetered Rats
| Dose (mg/kg, p.o.) | Animal ID | Baseline Heart Rate (bpm) | Heart Rate Post-Dose (bpm) at Tmax | % Change from Baseline |
| Vehicle | Rat 1 | 350 | 348 | -0.6% |
| Rat 2 | 355 | 352 | -0.8% | |
| Rat 3 | 348 | 345 | -0.9% | |
| 1 | Rat 4 | 352 | 320 | -9.1% |
| Rat 5 | 349 | 315 | -9.7% | |
| Rat 6 | 355 | 325 | -8.5% | |
| 3 | Rat 7 | 3 |
Application Notes and Protocols for the Use of Deuterated Talinolol (rac Talinolol-d5) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of racemic Talinolol-d5 as an internal standard (IS) in the quantitative analysis of this compound in biological matrices. The use of a stable isotope-labeled internal standard like this compound-d5 is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it accurately compensates for variations in sample preparation, matrix effects, and instrument response.[1]
Introduction to this compound and the Role of a Deuterated Internal Standard
This compound is a cardioselective beta-1 adrenergic blocker used for treating hypertension and angina pectoris.[1] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic (PK), bioavailability, and bioequivalence studies.[2]
rac-Talinolol-d5 is a stable isotope-labeled version of this compound where five hydrogen atoms have been replaced with deuterium. This mass shift allows for its differentiation from the unlabeled this compound by a mass spectrometer. Critically, its chemical and physical properties remain nearly identical to the analyte, ensuring it behaves similarly during sample extraction and ionization, which is the hallmark of an ideal internal standard.[2][3]
Signaling Pathway of this compound
This compound competitively blocks β1-adrenergic receptors, which are primarily located in cardiac tissue. This action inhibits the downstream signaling cascade initiated by catecholamines, leading to reduced heart rate and myocardial contractility.
Experimental Protocols
The following protocols are representative for the quantification of this compound in human plasma using rac-Talinolol-d5 as an internal standard by LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
rac-Talinolol-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[1]
-
rac-Talinolol-d5 Stock Solution (1 mg/mL): Accurately weigh 1 mg of rac-Talinolol-d5 and dissolve it in 1 mL of methanol.[1]
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[1]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the rac-Talinolol-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1][2]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, high-throughput method for extracting this compound from plasma.[1]
-
Pipette 100 µL of the plasma sample (which could be a calibration standard, quality control sample, or an unknown sample) into a 1.5 mL microcentrifuge tube.[1][2]
-
Add 20 µL of the IS working solution (100 ng/mL rac-Talinolol-d5) to each tube and briefly vortex.[1][2]
-
To precipitate the plasma proteins, add 300 µL of acetonitrile.[1][4]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at a temperature of 4°C.[1]
-
Carefully transfer the resulting supernatant to an autosampler vial for analysis by LC-MS/MS.[1]
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is typically performed on a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer.[1]
| Parameter | Typical Value |
| LC System | HPLC or UHPLC system[2] |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | A typical gradient might run from 5% B to 95% B over 5 minutes[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 1: Typical LC-MS/MS Conditions
Mass Spectrometry Transitions
The mass spectrometer monitors specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 364.3 | 100.2[5] |
| rac-Talinolol-d5 (IS) | 369.3 | 77.1 (example)[2] |
Table 2: Example MRM Transitions
Data Analysis and Quantitative Results
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both this compound and rac-Talinolol-d5.[2]
-
Ratio Calculation: Determine the peak area ratio of the analyte to the internal standard (this compound Area / IS Area).[2]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A weighted linear regression (e.g., 1/x²) is commonly used.[2]
-
Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Method Validation Parameters
The following table summarizes typical validation results for the quantification of this compound in plasma.
| Validation Parameter | Typical Result |
| Linearity Range | 1–250 ng/mL[5][6] |
| Correlation Coefficient (r²) | > 0.995[5][6] |
| Accuracy | 85–115% of true values[5][6] |
| Precision (Intra- and Inter-assay CV) | < 15%[5][6] |
| Recovery | > 78%[5][6] |
| Limit of Quantitation (LOQ) | 1 ng/mL[5][6] |
Table 3: Summary of Quantitative Validation Data
Logical Workflow for Bioanalytical Method
The overall process, from sample receipt to final concentration determination, follows a structured workflow.
References
Methodologies for Investigating Talinolol's Impact on Blood Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the impact of the beta-1 selective adrenoceptor antagonist, Talinolol, on blood pressure. The methodologies cover clinical, in vivo, and in vitro approaches, offering a comprehensive guide for the preclinical and clinical development of this antihypertensive agent.
Introduction to this compound and its Mechanism of Action
This compound is a cardioselective beta-blocker utilized in the management of hypertension.[1] Its primary mechanism of action involves the selective blockade of beta-1 adrenergic receptors, which are predominantly located in the heart.[1] This blockade inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of cardiac contraction (negative inotropic effect).[1] Consequently, cardiac output is reduced, contributing to a lowering of blood pressure.[2] this compound's action can also extend to peripheral vasculature, where it may inhibit beta-2 adrenergic receptors to a lesser degree, contributing to a decrease in peripheral vascular resistance.[1]
Clinical Investigation of this compound's Antihypertensive Effects
Clinical trials are essential for evaluating the efficacy and safety of this compound in human subjects with hypertension. A well-designed clinical trial can provide robust data on dose-response relationships and the overall therapeutic potential of the drug.
Clinical Trial Design: Dose-Ranging Study
A double-blind, randomized, placebo-controlled, parallel-group study is a standard design to assess the dose-dependent antihypertensive effects of this compound.
Objective: To determine the optimal dosage of this compound for the treatment of mild to moderate essential hypertension.
Patient Population: Adult patients (e.g., 18-65 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg and systolic blood pressure < 200 mmHg).
Treatment Groups:
-
Placebo
-
This compound 50 mg once daily
-
This compound 100 mg once daily
-
This compound 200 mg once daily
Duration: A treatment period of at least 4 weeks is typical to allow for the full antihypertensive effect to manifest.
Primary Endpoint: The change from baseline in mean 24-hour ambulatory diastolic blood pressure.
Secondary Endpoints:
-
Change from baseline in mean 24-hour ambulatory systolic blood pressure.
-
Change from baseline in office blood pressure (systolic and diastolic).
-
Change from baseline in heart rate.
-
Responder rate (proportion of patients achieving a target blood pressure).
-
Incidence of adverse events.
Protocol: Ambulatory Blood Pressure Monitoring (ABPM)
ABPM provides a more comprehensive assessment of blood pressure over a 24-hour period compared to single office measurements.
Equipment: A validated, automated, non-invasive ambulatory blood pressure monitoring device.
Procedure:
-
Fit the patient with the ABPM device and an appropriately sized cuff on the non-dominant arm.
-
Program the device to record blood pressure at regular intervals, for example, every 15-30 minutes during the day and every 30-60 minutes at night.
-
Instruct the patient to maintain their normal daily activities but to keep their arm still and at heart level during measurements.
-
The patient should also keep a diary of their activities, posture, and any symptoms experienced during the monitoring period.
-
After 24 hours, retrieve the device and download the data for analysis.
Data Presentation: Clinical Trial Results
The following tables summarize typical quantitative data from clinical studies investigating this compound.
Table 1: Dose-Dependent Effect of this compound on Ambulatory Blood Pressure (4-Week Treatment) [3]
| Treatment Group | Change in Mean 24h Diastolic BP (mmHg) | Change in Mean 24h Systolic BP (mmHg) | Responder Rate (%) |
| Placebo | - | - | - |
| This compound 50 mg | ↓ | ↓ | - |
| This compound 100 mg | ↓↓ | ↓↓ | 72.2 |
| This compound 200 mg | ↓↓ | ↓↓ | - |
*Actual values for blood pressure reduction were not specified in the source. Arrows indicate the direction of change. A greater number of arrows signifies a larger effect.
Table 2: Efficacy of this compound (100 mg/day) in Patients with Hypertension and Angina Pectoris [4]
| Parameter | Baseline (Mean ± SEM) | After 24 hours (Mean ± SEM) | After 20 days (Mean ± SEM) | After 90 days (Mean ± SEM) |
| Systolic Blood Pressure (mmHg) | 164.6 ± 4.3 | 144.6 ± 3.5 | 142.7 ± 3.4 | 142.2 ± 3.2 |
| Diastolic Blood Pressure (mmHg) | 102.2 ± 2.6 | 94.9 ± 2.4 | 87.6 ± 2.1 | 87.4 ± 1.9 |
| Heart Rate (beats/min) | - | ↓ 7.6% | ↓ 18.8% | ↓ 19.6%* |
*p < 0.05 compared to baseline
In Vivo Preclinical Assessment in Animal Models
Animal models of hypertension are crucial for the preclinical evaluation of this compound's antihypertensive properties. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
Experimental Model: Spontaneously Hypertensive Rats (SHR)
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, typically 12-16 weeks of age.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
Protocol: Oral Administration and Blood Pressure Measurement
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Administration: Administer this compound or vehicle orally via gavage once daily for a specified period (e.g., 4 weeks). Dosages can be selected based on allometric scaling from human effective doses.
Blood Pressure Measurement (Tail-Cuff Method):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of measurement, place the rat in the restrainer and attach the tail-cuff and pulse sensor to the base of the tail.
-
The tail should be gently warmed to detect the tail artery pulse.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
Record the pressure at which the pulse reappears as the systolic blood pressure.
-
Perform multiple measurements for each animal and calculate the average. Blood pressure is typically measured at baseline and at regular intervals throughout the treatment period.
Data Presentation: In Vivo Study Results
Table 3: Hypothetical Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |
| WKY + Vehicle | 125 ± 5 | 127 ± 6 | +2 |
| SHR + Vehicle | 185 ± 8 | 188 ± 7 | +3 |
| SHR + this compound (10 mg/kg/day) | 186 ± 9 | 165 ± 8 | -21 |
| SHR + this compound (30 mg/kg/day) | 184 ± 7 | 152 ± 6 | -32 |
*p < 0.05 compared to SHR + Vehicle. Data are hypothetical and presented as Mean ± SD.
In Vitro Characterization of this compound's Activity
In vitro assays are fundamental for characterizing the pharmacological properties of this compound at the molecular and cellular level.
Radioligand Binding Assay for Beta-1 Adrenergic Receptor
This assay determines the binding affinity of this compound for the beta-1 adrenergic receptor.
Materials:
-
Membrane preparations from cells expressing human beta-1 adrenergic receptors.
-
Radioligand: [125I]-(S)-Pindolol or [3H]CGP-12177.
-
Non-labeled competitor: this compound.
-
Reference compound: (S)-Metoprolol.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Protocol: Competitive Binding Assay
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer. A typical concentration range is from 10-10 M to 10-5 M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand (at a concentration close to its Kd), and 50 µL of receptor membranes.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), 25 µL of radioligand, and 50 µL of receptor membranes.
-
Competitive Binding: 25 µL of each concentration of this compound or the reference compound, 25 µL of radioligand, and 50 µL of receptor membranes.
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) and subsequently calculate the Ki (inhibition constant).
Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of the direct effects of this compound on cardiac function, independent of systemic neurohumoral influences.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.
-
Pressure transducer and data acquisition system.
Protocol:
-
Anesthetize a rat (e.g., Sprague-Dawley) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a baseline period (e.g., 20 minutes).
-
Introduce this compound into the perfusate at various concentrations.
-
Record the following parameters:
-
Left ventricular developed pressure (LVDP).
-
Heart rate (HR).
-
Coronary flow rate.
-
Rate-pressure product (RPP = HR x LVDP).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's action on beta-1 adrenergic receptors.
Experimental Workflow: In Vivo Antihypertensive Study
Caption: Workflow for an in vivo study of this compound in hypertensive rats.
Logical Relationship: From Preclinical to Clinical Investigation
Caption: Logical progression from preclinical to clinical investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Hemodynamic action of this compound (Cordanum, 02-115), a new beta-receptor blocking substance, in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive action of various this compound dosages after four week's treatment in comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Talinolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol, a cardioselective beta-blocker, is a well-established probe substrate for P-glycoprotein (P-gp/MDR1), an important efflux transporter with a significant role in drug absorption and disposition.[1][2][3][4] Its pharmacokinetic profile is sensitive to the activity of P-gp, as well as uptake transporters such as Organic Anion Transporting Polypeptide 2B1 (OATP2B1) and OATP1B1.[1][3][4] This makes this compound an ideal candidate for physiologically based pharmacokinetic (PBPK) modeling to investigate the impact of various intrinsic and extrinsic factors on drug pharmacokinetics.
These application notes provide a comprehensive overview of the PBPK modeling approach for this compound, including key model parameters, experimental protocols for model development and validation, and potential applications in drug development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C20H33N3O3 | [5][6][7] |
| Molecular Weight | 363.50 g/mol | [5][6][7] |
| pKa | 9.4 | [5] |
| logP | 2.6 | [5][6] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Route | Dose | Value | Source |
| Bioavailability | Oral | 50 mg | 55 ± 15% | [8] |
| Tmax | Oral | 100 mg | 2.5 - 4 h | [9] |
| Oral | 50 mg | 2.0 ± 0.7 h | [10] | |
| Cmax | Oral | 50 mg | 168 ± 67 ng/mL | [8] |
| Oral | 50 mg | 147.8 ± 63.8 ng/mL | [10] | |
| IV | 30 mg | 631 ± 95 ng/mL | [8] | |
| t1/2 | Oral | 100 mg | ~12 h | [9] |
| Oral | 50 mg | 11.9 ± 2.4 h | [8] | |
| IV | 30 mg | 10.6 ± 3.3 h | [8] | |
| AUC0-∞ | Oral | 50 mg | 1321 ± 382 ng·h/mL | [8] |
| IV | 30 mg | 1433 ± 153 ng·h/mL | [8] | |
| Total Body Clearance | IV | 30 mg | 4.9 ± 0.6 mL/min/kg | [8] |
| Volume of Distribution | IV | 30 mg | 3.3 ± 0.5 L/kg | [8] |
Table 3: Key Input Parameters for a this compound PBPK Model
| Parameter Category | Parameter | Value/Description | Source |
| Physiology | Organ volumes and blood flow rates | Standard values for a virtual population | [1] |
| Drug-Specific | Molecular Weight | 363.5 g/mol | [5][6][7] |
| pKa | 9.4 | [5] | |
| logP | 2.6 | [5][6] | |
| Fraction unbound in plasma (fu) | Relatively low plasma protein binding | [1] | |
| Transporter Kinetics | Intestinal OATP2B1 | Modeled using irreversible first-order Michaelis-Menten kinetics | [1][11] |
| Intestinal P-gp | Modeled using irreversible mass-action kinetics | [1][11] | |
| Hepatic OATP1B1 | Active uptake from plasma into hepatocytes | [1] | |
| System-Specific | Intestinal Model | Segmented into duodenum, jejunum 1, jejunum 2, ileum 1, ileum 2, and colon, each with specific parameters | [1] |
| Renal Impairment | Modeled as a stepwise decrease in renal function by scaling renal processes | [1][11] | |
| Hepatic Impairment | Modeled based on Child-Pugh classification | [11] |
Signaling Pathways and Experimental Workflows
This compound Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. On the pharmacokinetics of this compound, a new beta 1-receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 57460-41-0 | >95% [smolecule.com]
- 6. This compound | C20H33N3O3 | CID 68770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Disposition and bioavailability of the β1‐adrenoceptor antagonist this compound in man | TU Dresden [fis.tu-dresden.de]
- 9. Pharmacokinetics of oral this compound following a single dose and during steady state in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. livermetabolism.com [livermetabolism.com]
Application Notes and Protocols: Techniques for Studying the Intestinal Absorption of Talinolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established experimental techniques to investigate the intestinal absorption of Talinolol, a β1-adrenoreceptor antagonist known for its susceptibility to efflux by P-glycoprotein (P-gp). The protocols outlined below cover in vitro, in situ, and in vivo methodologies, offering a comprehensive approach to characterizing the permeability, transport mechanisms, and overall bioavailability of this model compound.
Introduction to this compound Intestinal Absorption
This compound's intestinal absorption is a complex process primarily governed by the interplay between passive diffusion and active transport mechanisms. Its absorption is significantly influenced by the apically located efflux transporter P-glycoprotein (ABCB1), which actively pumps this compound back into the intestinal lumen, thereby limiting its net absorption.[1][2] Additionally, the uptake transporter Organic Anion Transporting Polypeptide 2B1 (OATP2B1) has been identified as a contributor to its absorption into enterocytes.[1][3] Due to these characteristics, this compound is widely used as a probe substrate to investigate the activity of intestinal P-gp in both preclinical and clinical settings.[1][4] Understanding the techniques to study its absorption is crucial for predicting drug-drug interactions and the effects of excipients on the bioavailability of P-gp substrates.
In Vitro Method: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier.[5] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and express various transporters, including P-gp, making them suitable for studying the intestinal permeability and transport mechanisms of drugs like this compound.
Data Presentation: this compound Permeability in Caco-2 Cells
The following table summarizes the apparent permeability (Papp) of this compound across Caco-2 cell monolayers, demonstrating the impact of P-gp inhibition.
| Condition | Direction of Transport | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Control | Apical to Basolateral (A-B) | 1.08 ± 0.29 | 10.87 | [6] |
| Control | Basolateral to Apical (B-A) | 11.74 ± 0.80 | [6] | |
| With Apricot Extract (1%) (P-gp Inhibitor) | Apical to Basolateral (A-B) | 4.88 ± 0.96 | 1.92 | [6] |
| With Apricot Extract (1%) (P-gp Inhibitor) | Basolateral to Apical (B-A) | 9.39 ± 0.58 | [6] |
Experimental Protocol: Bidirectional this compound Transport in Caco-2 Cells
This protocol describes a bidirectional permeability assay to determine the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport of this compound.
Materials:
-
Caco-2 cells (passage 18-25)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer
-
This compound
-
Lucifer Yellow (for monolayer integrity testing)
-
P-gp inhibitor (e.g., Verapamil, Cyclosporine A, or plant extracts)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Transwell® inserts at a density of approximately 6.5 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation and monolayer formation, changing the medium every 2-3 days.[7]
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter. Values should be ≥ 200 Ω·cm² to indicate a confluent monolayer.[8]
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., HBSS at pH 7.4).
-
Equilibrate the monolayers for 30 minutes at 37°C.
-
For A→B transport: Add the this compound dosing solution (e.g., 100 µM in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For B→A transport: Add the this compound dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
To investigate the effect of P-gp inhibition, pre-incubate the cells with a P-gp inhibitor on both the apical and basolateral sides before adding the this compound solution containing the inhibitor.
-
Incubate the plates at 37°C on an orbital shaker (50-100 RPM) for up to 2 hours.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[9]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance of this compound in the receiver compartment).
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of this compound in the donor compartment.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is indicative of active efflux.
-
Diagram: Caco-2 Experimental Workflow
In Situ Method: Single-Pass Intestinal Perfusion (SPIP) in Rats
The in situ single-pass intestinal perfusion (SPIP) model in rats is a valuable tool that bridges the gap between in vitro and in vivo studies.[5] It maintains an intact blood supply and physiological environment, allowing for a more accurate assessment of intestinal permeability and the influence of transporters and metabolism.
Data Presentation: this compound Absorption in Rat Intestine
The following table presents data on the amount of this compound absorbed from a perfused rat intestinal segment, highlighting the effect of a P-gp inhibitor.
| Condition | Amount of this compound in Blood (pmol/cm·min) | Reference |
| Control | 7.13 ± 1.08 | [6] |
| With Apricot Extract (1%) (P-gp Inhibitor) | 23.6 ± 5.53 | [6] |
Experimental Protocol: In Situ Intestinal Perfusion of this compound in Rats
This protocol outlines the single-pass intestinal perfusion technique to measure this compound absorption.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
This compound
-
P-gp inhibitor (optional)
-
Peristaltic pump
-
Surgical instruments
-
LC-MS/MS system for quantification
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heated surgical board to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Segment Isolation:
-
Select a segment of the jejunum (approximately 10-15 cm).
-
Carefully make small incisions at the proximal and distal ends of the segment.
-
Insert and secure cannulas at both ends.
-
Gently flush the segment with warm saline to remove any residual contents.
-
-
Perfusion:
-
Connect the inlet cannula to a peristaltic pump and the outlet cannula to a collection tube.
-
Begin perfusing the intestinal segment with pre-warmed (37°C) perfusion buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.[10][11]
-
After equilibration, switch to the perfusion buffer containing this compound (and a P-gp inhibitor, if applicable).
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10-15 minutes) for up to 120 minutes.
-
Simultaneously, blood samples can be collected from the mesenteric vein draining the perfused segment to directly measure the appearance of this compound in the portal circulation.
-
-
Sample Analysis:
-
Measure the concentration of this compound in the collected perfusate and blood samples using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Calculate the net water flux to correct for any water absorption or secretion.
-
Determine the effective permeability coefficient (Peff) based on the disappearance of this compound from the perfusate.
-
Quantify the rate of this compound appearance in the mesenteric blood.
-
Diagram: In Situ Intestinal Perfusion Workflow
In Vivo Method: Oral Bioavailability Studies in Rats and Humans
In vivo studies provide the most physiologically relevant data on the overall absorption and bioavailability of a drug. These studies in animal models and humans are essential for understanding the clinical implications of altered intestinal absorption.
Data Presentation: this compound Bioavailability
The following tables summarize the oral bioavailability of this compound in rats and humans and the impact of P-gp modulation.
Table 4.1.1: Oral Bioavailability of this compound in Rats
| Dose (mg/kg) | Condition | Bioavailability (F%) | Reference |
| 4 | Control | ~2% | [13] |
| 4 | Co-administered with Cyclosporine (P-gp inhibitor) | ~10% (5-fold increase) | [13] |
| 40 | Control | ~18% | [13] |
| 10 | Control | 52.14 ± 9.26% | [14][15] |
Table 4.1.2: Effect of P-gp Inhibitors on this compound Pharmacokinetics in Humans
| P-gp Inhibitor | Parameter | % Change from Control | Reference |
| Erythromycin | AUC(0-24h) | Increased | [16] |
| Erythromycin | Cmax | Increased | [16] |
| TPGS | AUC(0-∞) | +39% | [17] |
| TPGS | Cmax | +100% | [17] |
Experimental Protocol: Oral Pharmacokinetic Study of this compound in Rats
This protocol describes a typical in vivo study to determine the oral bioavailability of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound oral formulation
-
P-gp inhibitor (optional)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Animal Handling and Dosing:
-
Fast rats overnight with free access to water.
-
Administer this compound orally via gavage at a specified dose (e.g., 10 mg/kg).
-
For drug-drug interaction studies, a P-gp inhibitor can be co-administered or given as a pre-treatment.
-
A separate group of rats should receive an intravenous dose of this compound to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral)
-
Diagram: Intestinal Transport of this compound
Conclusion
The selection of an appropriate method to study the intestinal absorption of this compound depends on the specific research question. Caco-2 cell assays are ideal for high-throughput screening and mechanistic studies of transporter involvement. In situ intestinal perfusion provides a more physiologically relevant model for assessing permeability and the impact of the local environment. In vivo studies in animals and humans are the gold standard for determining pharmacokinetic parameters and overall bioavailability. By employing these techniques, researchers can gain a comprehensive understanding of the factors governing the intestinal absorption of this compound and other P-gp substrates.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Quantitation of this compound in rat plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of p-glycoprotein in region-specific gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated HPLC method for quantitative determination of this compound in rat plasma and application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-glycoprotein and surfactants: effect on intestinal this compound absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Situ Intestinal Perfusion Studies of Talinolol in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in situ intestinal perfusion technique in rats is a valuable experimental model for investigating the absorption, permeability, and transport mechanisms of drugs, including the β-blocker Talinolol. This method preserves the physiological integrity of the intestinal segment, including its blood supply and innervation, providing a more predictive measure of in vivo performance compared to in vitro models. This compound is a known substrate for P-glycoprotein (P-gp), an efflux transporter that plays a significant role in its intestinal absorption.[1][2][3] Therefore, in situ perfusion studies are crucial for characterizing its absorption kinetics and the impact of potential inhibitors or inducers of P-gp.
Experimental Protocols
This section provides a detailed methodology for performing in situ single-pass intestinal perfusion studies of this compound in rats.
Animal Preparation
-
Animal Model: Male Sprague-Dawley or Wistar rats weighing 250-350 g are commonly used.[4][5]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Rats should be fasted for 12-18 hours prior to the experiment to clear the gastrointestinal tract, with water provided ad libitum.[4][6]
Surgical Procedure
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent, such as an intraperitoneal injection of pentobarbital sodium (e.g., 30-60 mg/kg).[4][5]
-
Temperature Maintenance: Place the anesthetized animal on a heated pad or under a heating lamp to maintain its body temperature at 37°C throughout the surgical procedure and perfusion experiment.[4][5]
-
Surgical Incision: Make a midline abdominal incision to expose the small intestine.[4][5]
-
Intestinal Segment Isolation: Carefully isolate a specific segment of the intestine, typically a 10 cm segment of the jejunum, taking care not to disturb the associated blood vessels.[4][5][6] The segment should be gently rinsed with warm saline to remove any remaining contents.
-
Cannulation: Cannulate both ends of the isolated intestinal segment with flexible tubing. Secure the cannulas with surgical thread.
Perfusion Protocol
-
Perfusion Buffer: A commonly used perfusion buffer is Krebs-Ringer buffer with the following composition:
-
130 mM NaCl
-
5 mM KCl
-
1.27 mM MgSO₄
-
0.95 mM CaCl₂
-
5 mM glucose
-
10 mM NaH₂PO₄
-
The pH of the buffer should be adjusted to 7.2.[6]
-
-
This compound Solution: Prepare the perfusion solution by dissolving this compound in the perfusion buffer to the desired concentration.
-
Stabilization Phase: Initially, perfuse the intestinal segment with the blank perfusion buffer (without this compound) for approximately 30 minutes to allow the system to stabilize and reach a steady state.[4][5]
-
Experimental Phase: Following stabilization, switch to the perfusion solution containing this compound. Perfuse the solution at a constant flow rate, typically 0.2 mL/min.[4][5]
-
Sampling: Collect the perfusate from the outlet cannula at predetermined time intervals (e.g., every 10 or 20 minutes) for a total duration of 80-120 minutes.[4][5]
-
Net Water Flux (NWF) Correction: To account for water absorption or secretion during the perfusion, either use the gravimetric method (weighing the collected perfusate) or include a non-absorbable marker, such as phenol red, in the perfusion solution.[4][6]
Sample Analysis
-
Sample Preparation: Centrifuge the collected perfusate samples to remove any debris.
-
Analytical Method: Determine the concentration of this compound in the perfusate samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
Data Presentation
The quantitative data from in situ perfusion studies of this compound can be summarized to evaluate its intestinal permeability.
| Parameter | Description | Typical Value/Range | Reference |
| Effective Permeability (Peff) | A measure of the rate at which a drug crosses the intestinal wall. | Varies depending on the intestinal segment and presence of inhibitors. | [4] |
| Flow Rate | The rate at which the perfusion solution is passed through the intestinal segment. | 0.2 mL/min | [4][5] |
| Length of Intestinal Segment | The length of the isolated intestine used for perfusion. | ~10 cm | [4][5][6] |
| Initial this compound Concentration | The concentration of this compound in the perfusion solution. | To be determined based on study objectives. | |
| Bioavailability (F) of this compound (Low Dose) | The fraction of the administered dose that reaches systemic circulation. | ~2% | [1] |
| Bioavailability (F) of this compound (High Dose) | ~18% | [1] | |
| Effect of P-gp Inhibitor (Cyclosporine) on Low-Dose this compound Bioavailability | Fold-increase in bioavailability. | ~5-fold increase | [1] |
| Effect of Apricot Extract (1%) on this compound Appearance in Blood | Fold-increase compared to control. | ~3-fold increase | [7] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the in situ intestinal perfusion study in rats.
This compound Intestinal Transport Signaling Pathway
Caption: Simplified diagram of this compound transport across an enterocyte.
References
- 1. Role of p-glycoprotein in region-specific gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein transporters and the gastrointestinal tract: evaluation of the potential in vivo relevance of in vitro data employing this compound as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 7. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Talinolol Dosage for In Vivo Rodent Studies: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – December 14, 2025 – To aid researchers, scientists, and drug development professionals in the precise application of the beta-blocker talinolol in preclinical rodent studies, a new technical support center is now available. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.
This compound is widely recognized as a valuable tool in pharmaceutical research, primarily for its characteristics as a substrate for P-glycoprotein (P-gp), an important efflux transporter that affects drug absorption and distribution.[1][2][3] Understanding the nuances of its dosage and administration is critical for obtaining reliable and reproducible data. This guide offers a centralized repository of information to streamline experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in oral rodent studies?
A1: Based on published literature, a common starting dose for oral administration of this compound in rats is 10 mg/kg.[4][5] However, doses can range from 4 mg/kg to 40 mg/kg depending on the specific research question, such as investigating the dose-dependent effects on bioavailability or the interaction with P-glycoprotein inhibitors.[6]
Q2: How does P-glycoprotein (P-gp) affect the bioavailability of this compound?
A2: P-glycoprotein is an efflux transporter found in high concentrations in the intestinal epithelium. It actively transports this compound from inside the enterocytes back into the intestinal lumen, thereby limiting its absorption into the bloodstream and reducing its overall oral bioavailability.[1][2] The co-administration of P-gp inhibitors can significantly increase the plasma concentrations of this compound.[7]
Q3: What is the recommended route of administration for achieving complete bioavailability?
A3: To bypass the effects of intestinal P-gp and achieve 100% bioavailability, intravenous (IV) administration is the recommended route. This is often used as a reference in studies to calculate the absolute oral bioavailability of different this compound formulations or in the presence of interacting compounds.[5]
Q4: Are there any known drug-drug interactions to be aware of when using this compound in rodents?
A4: Yes, a significant number of drug-drug interactions involving this compound are related to the modulation of P-gp activity. Co-administration with P-gp inhibitors, such as verapamil, cyclosporine, or barnidipine, can lead to increased plasma concentrations of this compound.[6][7] Conversely, P-gp inducers like rifampin can decrease its bioavailability.[8]
Q5: What analytical methods are suitable for quantifying this compound in rodent plasma?
A5: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used methods for the sensitive and accurate quantification of this compound in plasma samples.[4][9]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause 1: P-glycoprotein saturation. At higher oral doses, P-gp transporters in the gut may become saturated, leading to a non-linear increase in absorption and higher variability.
-
Troubleshooting Step: Consider using a lower dose within the linear pharmacokinetic range (e.g., 4 mg/kg in rats) or conducting a dose-escalation study to determine the saturation point in your specific model.[6]
-
Possible Cause 2: Inter-animal variability in P-gp expression. Genetic differences and environmental factors can lead to variations in the expression levels of P-gp among individual animals.
-
Troubleshooting Step: Ensure the use of a genetically homogenous rodent strain and standardized housing and feeding conditions. Increasing the number of animals per group can also help to mitigate the impact of individual variability.
Issue: Lower than expected oral bioavailability.
-
Possible Cause: High P-gp efflux activity. The chosen rodent strain may have particularly high intestinal P-gp activity, leading to efficient efflux of this compound back into the gut lumen.
-
Troubleshooting Step: Co-administer a known P-gp inhibitor (e.g., verapamil) in a control group to confirm the role of P-gp in limiting bioavailability. If bioavailability increases significantly, this confirms P-gp's involvement. Alternatively, consider using a different rodent strain with reportedly lower P-gp expression.
Issue: Inconsistent results in drug-drug interaction studies.
-
Possible Cause: Inappropriate timing of administration. The pharmacokinetic profiles of this compound and the interacting drug may not be appropriately aligned for maximum interaction.
-
Troubleshooting Step: Conduct preliminary pharmacokinetic studies for both this compound and the co-administered drug to determine their respective times to maximum plasma concentration (Tmax). Administer the drugs in a staggered manner to ensure that their peak concentrations coincide at the site of interaction (e.g., the intestine).
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo rodent studies on this compound.
Table 1: Oral Administration of this compound in Rats
| Dose (mg/kg) | Co-administered Agent | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 4 | None | - | - | ~2 | [6] |
| 10 | None | 341.8 ± 99.4 | 976.26 ± 173.37 | 52.14 ± 9.26 | [4] |
| 20 | None | - | 1.32 ± 0.37 (AUC0-6h) | - | [10] |
| 40 | None | - | - | ~18 | [6] |
| 4 | Cyclosporine (P-gp inhibitor) | - | - | Increased ~5-fold | [6] |
| 10 | Morin (2.5 mg/kg) | Increased 2.3-3.0 fold | Increased 1.8-2.0 fold | 89.09-98.29 | [5] |
| 20 | Barnidipine (10 mg/kg) | Increased 110% | Increased 46% (AUC0-6h) | - | [10] |
Table 2: Intravenous Administration of this compound in Rats
| Dose (mg/kg) | Co-administered Agent | Key Findings | Reference |
| 1.0 | None | Used as a reference for bioavailability calculation. | [5] |
| - | Oral Verapamil | Significantly increased systemic clearance and steady-state volume of distribution. | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Animal Preparation: Wistar or Sprague-Dawley rats are commonly used. Animals should be fasted overnight (with free access to water) prior to dosing to minimize variability in gastric emptying and absorption.
-
Drug Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The concentration should be calculated to allow for an appropriate administration volume (typically 5-10 mL/kg for rats).
-
Administration: Administer the this compound formulation directly into the stomach using an oral gavage needle.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein.[10] Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or -80°C until analysis.
Protocol 2: HPLC-UV Analysis of this compound in Rat Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of rat plasma, add an internal standard (e.g., escitalopram).
-
Perform liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma. The peak area ratio of this compound to the internal standard is used for quantification.[4]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for quantitative determination of this compound in rat plasma and application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evidence of enhanced oral bioavailability of the P-glycoprotein substrate this compound in combination with morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of p-glycoprotein in region-specific gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Induction of P-glycoprotein by rifampin increases intestinal secretion of this compound in human beings: a new type of drug/drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of this compound in rat plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor aqueous solubility of Talinolol in experimental buffers
Welcome to the technical support center for troubleshooting issues related to the aqueous solubility of Talinolol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a cardioselective β1-adrenoceptor antagonist used in the treatment of cardiovascular diseases like hypertension.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but poor aqueous solubility.[2] This low solubility can pose significant challenges in experimental settings, leading to issues with dose accuracy, reproducibility, and bioavailability in in-vitro and in-vivo models.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Implication for Solubility |
| Molecular Weight | 363.5 g/mol | - |
| pKa | 9.4[3] | As a weak base, this compound's solubility is pH-dependent. It is more soluble in acidic conditions where it can be protonated. |
| LogP | 2.6[3] | This value indicates moderate lipophilicity, contributing to its poor water solubility. |
| Aqueous Solubility | 0.14 mg/mL (in water)[3] | Demonstrates its inherently low solubility in plain water. |
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[4]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL[4] |
| Ethanol | 10 mg/mL[3][4] |
| DMF:PBS (1:20 at pH 7.2) | 0.05 mg/mL[4] |
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous experimental buffer (e.g., PBS, TRIS, HEPES).
This is the most common issue encountered. Direct addition of this compound powder to aqueous buffers, especially at neutral or alkaline pH, will likely result in poor dissolution.
Root Cause Analysis:
-
pH of the Buffer: this compound is a weak base with a pKa of 9.4.[3] In buffers with a pH close to or above this value, the molecule will be in its neutral, less soluble form.
-
Direct Dissolution Attempt: this compound's hydrophobic nature prevents it from readily dissolving in water-based solutions without assistance.
Solutions:
-
The Organic Solvent Stock Solution Method (Recommended Protocol): This is the most reliable method for preparing aqueous solutions of this compound.
-
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Weigh the required amount of this compound powder.
-
Dissolve it in a minimal amount of a compatible organic solvent such as DMSO, DMF, or ethanol. For example, prepare a 10 mg/mL stock in DMSO.
-
-
Step 2: Dilute the Stock Solution in Your Experimental Buffer.
-
While vortexing the experimental buffer, slowly add the concentrated organic stock solution dropwise to achieve the desired final concentration.
-
Important: The final concentration of the organic solvent should be kept to a minimum (typically <1%, and often <0.1%) to avoid impacting the biological system. Always check the tolerance of your specific experimental model to the chosen solvent.
-
-
-
pH Adjustment:
-
If the experimental conditions permit, lowering the pH of the buffer will increase the solubility of this compound. Its interaction with the OATP2B1 transporter is noted to be optimal at a more acidic pH of 5.5-6.5, which is indicative of its increased solubility in this range.[3]
-
You can attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4-5) and then adjust the pH upwards to the desired experimental pH. However, be cautious as the compound may precipitate out as the pH increases.
-
Issue 2: After initial dissolution, a precipitate forms in my this compound solution over time.
Precipitation after a period of time indicates that the solution is supersaturated and thermodynamically unstable.
Root Cause Analysis:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may still be above its thermodynamic solubility limit, even if it initially appears to dissolve (a phenomenon known as supersaturation).
-
Temperature Changes: A decrease in temperature can reduce the solubility of some compounds, leading to precipitation.
-
Buffer Interactions: Components of complex buffers or cell culture media may interact with this compound, reducing its solubility.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound that is within its solubility limits in the final aqueous medium.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and can be used during the initial dilution step to aid dissolution.
-
Maintain Constant Temperature: Prepare and store the solution at a constant temperature, preferably the temperature of the experiment.
-
Fresh Preparation: Prepare the final aqueous solution of this compound fresh before each experiment to minimize the time for precipitation to occur. It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Experimental Protocols
Protocol for Preparing a 100 µM this compound Solution in Phosphate-Buffered Saline (PBS) pH 7.4
This protocol uses the recommended organic solvent stock solution method.
Materials:
-
This compound powder (MW: 363.5 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 3.64 mg of this compound.
-
Add 1 mL of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution. It can be stored at -20°C for future use.
-
-
Prepare the Final 100 µM Solution in PBS:
-
Dispense 990 µL of PBS (pH 7.4) into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the PBS. This creates a 1:100 dilution.
-
Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing. The final concentration of DMSO will be 1%.
-
Visually inspect the solution for any signs of precipitation.
-
Use this solution promptly in your experiment.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound solubility.
References
Improving the stability of Talinolol in stock solutions for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Talinolol in stock solutions for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary this compound stock solution?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] Methanol is also commonly used for preparing primary stock solutions.[2][3][4] For maximum stability of the concentrate, preparing the initial stock in a high-quality anhydrous organic solvent is recommended. The solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare aqueous working solutions of this compound for my in vitro assays?
A2: Due to this compound's poor solubility in aqueous buffers, it is best to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of your choice.[1] For example, a 1:20 dilution of a DMF stock solution into PBS (pH 7.2) can be used, but it is not recommended to store this aqueous solution for more than one day due to stability concerns.[1]
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution is primarily affected by pH and temperature. It is known to be labile to hydrolytic (pH-dependent) and thermal stress.[5] It is more stable in acidic conditions and degrades fastest at a pH of 8.[6] In its solid form, this compound is stable against oxidative, photolytic, and thermal stress.[5]
Q4: How long can I store my this compound stock solutions?
A4: Organic stock solutions stored at -80°C can be stable for up to one year.[7] However, aqueous working solutions are significantly less stable and it is recommended to prepare them fresh daily.[1] Long-term storage of aqueous solutions is not advised due to the risk of hydrolysis and precipitation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a β1-selective adrenoceptor antagonist.[1][7][8][9] It works by blocking the β1-adrenergic receptors, which are predominantly found in cardiac tissue.[8] This inhibition prevents the binding of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, cardiac contractility, and electrical conduction through the atrioventricular node.[8]
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. This information is critical for preparing stock solutions at appropriate concentrations.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (approx. 14 mg/mL or 38.52 mM) | [1][7] |
| Ethanol | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:20 ratio) | 0.05 mg/mL | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Precipitation observed in the stock solution or after dilution.
-
Possible Cause 1: Solvent Capacity Exceeded. The concentration of this compound may be too high for the chosen solvent.
-
Solution: Review the solubility table above. If necessary, warm the solution gently or sonicate to aid dissolution.[7] For future preparations, use a solvent with higher capacity or prepare a more dilute stock solution.
-
-
Possible Cause 2: Poor Aqueous Solubility. Precipitation is common when diluting a concentrated organic stock into an aqueous buffer.
-
Solution: Ensure the final concentration in the aqueous medium does not exceed this compound's solubility limit in that specific buffer. It is recommended to add the organic stock to the aqueous buffer slowly while vortexing.[10] Using a lower final concentration or including a small percentage of organic solvent in the final assay medium (if tolerated by the cells) can help.
-
-
Possible Cause 3: "Salting Out". High salt concentrations in buffers can reduce the solubility of organic compounds.
-
Solution: Test different buffers or reduce the salt concentration if your experimental design allows.
-
-
Possible Cause 4: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to precipitate out of solution.
-
Solution: Aliquot the primary stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Caption: Troubleshooting flowchart for this compound precipitation issues.
Issue 2: Inconsistent or non-reproducible assay results.
-
Possible Cause 1: Solution Degradation. this compound is susceptible to hydrolysis, especially in neutral to alkaline solutions, and thermal degradation.[4][5]
-
Solution: Prepare fresh aqueous working solutions before each experiment.[1] Avoid storing solutions at room temperature for extended periods. If the assay buffer is alkaline, consider the potential for rapid degradation.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 363.5 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out 3.64 mg of this compound powder.
-
Add the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to assist dissolution.[7]
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen, which can help prevent long-term oxidative degradation.[1]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solid is stable for ≥4 years at -20°C, and solutions in solvent can be stored at -80°C for a year.[1][7]
-
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a general workflow for testing the stability of your this compound solution.
-
Solution Preparation: Prepare your this compound stock and working solutions under the conditions you wish to test (e.g., different pH buffers, temperatures).
-
Time-Zero Sample (T0): Immediately after preparation, take an aliquot of the solution and dilute it to a quantifiable concentration (e.g., 10 µg/mL) with the mobile phase. Analyze immediately via HPLC.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, dilute as in step 2, and analyze by HPLC.
-
HPLC Conditions (Example):
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.[5]
-
Caption: Experimental workflow for assessing this compound solution stability.
Signaling Pathway
This compound acts by blocking the β1-Adrenergic signaling pathway in cardiac myocytes.
Caption: this compound inhibits the β1-Adrenergic signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jptcp.com [jptcp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Rapid and sensitive bioanalytical stability-indicating method for quantification of this compound, a selective β1 adrenoceptor antagonist in lipid based formulations using ultrafast UHPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated HPLC method for quantitative determination of this compound in rat plasma and application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
Technical Support Center: Talinolol Quantification in Biological Matrices
Welcome to the technical support center for overcoming challenges in Talinolol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question 1: I am seeing low and inconsistent recovery of this compound from plasma samples. What are the possible causes and how can I troubleshoot this?
Answer: Low and inconsistent recovery is a common issue in bioanalysis. Here’s a step-by-step guide to troubleshoot this problem:
-
Optimize Protein Precipitation:
-
Problem: Incomplete protein precipitation can lead to this compound being trapped in the protein pellet.
-
Troubleshooting:
-
Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A common starting point is 3:1 (v/v) of acetonitrile to plasma.[1][2]
-
Vortex the sample thoroughly for at least 1 minute after adding the precipitating solvent to ensure complete protein denaturation.[1][2]
-
Perform precipitation at a low temperature (e.g., 4°C) to enhance protein removal.[1][2]
-
-
-
Evaluate Different Extraction Techniques:
-
Problem: Protein precipitation might not be the most efficient method for your specific matrix.
-
Troubleshooting:
-
Consider Liquid-Liquid Extraction (LLE) . LLE can offer cleaner extracts. A published method uses methyl t-butyl ether for extraction.[3]
-
Consider Solid-Phase Extraction (SPE) . SPE can provide even cleaner samples and reduce matrix effects, although it requires more method development.
-
-
-
Check pH of the Sample:
-
Problem: The pH of the sample can affect the extraction efficiency of this compound.
-
Troubleshooting: Adjust the pH of the plasma sample before extraction to ensure this compound is in a neutral form, which is more amenable to extraction with organic solvents.
-
-
Internal Standard (IS) Addition:
-
Problem: Adding the internal standard at the wrong step can lead to inaccurate quantification.
-
Troubleshooting: Ensure the internal standard is added to the plasma sample before the protein precipitation or extraction step. This allows the IS to compensate for variability in the extraction process.[1] The use of a stable isotope-labeled internal standard, such as rac-Talinolol-d5, is highly recommended as it has nearly identical physicochemical properties to the analyte and can effectively compensate for matrix effects and variations in sample processing.[1][4]
-
Question 2: My extracted samples are causing high background noise and interfering peaks in my chromatogram. How can I get a cleaner sample?
Answer: High background and interfering peaks are often due to matrix components co-eluting with your analyte. Here’s how to address this:
-
Improve Chromatographic Separation:
-
Problem: Your current HPLC/UHPLC method may not be adequately separating this compound from matrix components.
-
Troubleshooting:
-
Optimize the gradient elution profile. A shallower gradient can improve the resolution between this compound and interfering peaks.[5][6]
-
Experiment with different mobile phase compositions and pH. Using a mobile phase with formic acid can improve peak shape and signal-to-noise ratio.[7]
-
Consider a different stationary phase (column). While C18 columns are common, a different chemistry might provide better selectivity.[1][3][8]
-
-
-
Enhance Sample Clean-up:
-
Problem: Simple protein precipitation may not be sufficient to remove all interfering substances.
-
Troubleshooting:
-
-
Investigate Potential Sources of Contamination:
-
Problem: Contamination can be introduced from various sources.
-
Troubleshooting:
-
Chromatography & Mass Spectrometry
Question 3: I am observing poor peak shape (e.g., tailing, splitting) for this compound. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:
-
Injection Solvent Mismatch:
-
Problem: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting: Reconstitute your dried extract in a solvent that is similar in composition to or weaker than the initial mobile phase.[11]
-
-
Column Issues:
-
Problem: Column contamination or degradation can lead to poor peak shape.
-
Troubleshooting:
-
Flush the column with a strong solvent to remove contaminants.[11]
-
If the problem persists, the column may be old or damaged and may need to be replaced.
-
-
-
Mobile Phase pH:
-
Problem: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Troubleshooting: Ensure the mobile phase pH is appropriate for the column chemistry and the analyte. For reverse-phase chromatography of a basic compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation and good peak shape.[5][7]
-
-
Secondary Interactions:
-
Problem: The analyte may be interacting with active sites on the column packing material, leading to tailing.
-
Troubleshooting:
-
Ensure the mobile phase has sufficient ionic strength.
-
Consider using a column with end-capping to minimize silanol interactions.
-
-
Question 4: My signal intensity for this compound is low, and I am struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve my sensitivity?
Answer: Achieving a low LLOQ is critical for many pharmacokinetic studies. Here are some strategies to boost sensitivity:
-
Optimize Mass Spectrometry Parameters:
-
Problem: Sub-optimal MS settings can significantly reduce signal intensity.
-
Troubleshooting:
-
Perform a thorough optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature).
-
Optimize the collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of this compound to maximize fragment ion intensity.[7]
-
-
-
Improve Sample Preparation:
-
Problem: A dilute sample or inefficient extraction will result in a low signal.
-
Troubleshooting:
-
-
Enhance Chromatographic Performance:
-
Problem: Broad peaks lead to lower peak height and reduced sensitivity.
-
Troubleshooting:
-
Use a UHPLC system and a column with smaller particles (e.g., sub-2 µm) to achieve sharper, narrower peaks.[12]
-
Optimize the mobile phase and gradient to ensure efficient peak focusing.
-
-
-
Address Matrix Effects:
-
Problem: Ion suppression, a common matrix effect, can drastically reduce the analyte signal.[13]
-
Troubleshooting:
-
Improve sample clean-up to remove interfering matrix components.
-
Adjust the chromatography to separate this compound from the regions where ion suppression occurs.
-
Use a stable isotope-labeled internal standard (SIL-IS) like rac-Talinolol-d5. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification even in the presence of ion suppression.[1][4][14]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound quantification in biological matrices.
Table 1: LC-MS/MS Methods for this compound Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Internal Standard | rac-Talinolol-d5 | Propranolol | Propranolol |
| Linearity Range | Not Specified | 1-250 ng/mL[5][6] | 1.0-400.0 ng/mL[3] |
| LLOQ | Not Specified | 1 ng/mL[5][6] | 1.0 ng/mL (LOD 0.3 ng/mL)[3] |
| Recovery | >78%[4] | >78%[5][6] | >83%[3] |
| Intra-day Precision | <15% CV | <15% CV[5][6] | <6% CV[3] |
| Inter-day Precision | <15% CV | <15% CV[5][6] | <6% CV[3] |
| Reference | BenchChem[1] | J Chromatogr Sci. 2010[5][6] | J Pharm Biomed Anal. 2007[3] |
Table 2: HPLC-UV Method for this compound Quantification in Rat Plasma
| Parameter | Method Details |
| Biological Matrix | Rat Plasma |
| Internal Standard | Escitalopram |
| Linearity Range | 10-1000 ng/mL[8][15] |
| LLOQ | 10 ng/mL |
| Intra-day Precision | <11.49% CV[8][15] |
| Inter-day Precision | <11.49% CV[8][15] |
| Reference | Bioanalysis. 2010[8][15] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma using Protein Precipitation
This protocol is based on a high-throughput method utilizing a stable isotope-labeled internal standard.[1]
1. Materials and Reagents:
-
This compound reference standard
-
rac-Talinolol-d5 (Internal Standard)
-
LC-MS grade acetonitrile and methanol
-
Human plasma (K2-EDTA)
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of rac-Talinolol-d5 in 1 mL of methanol.[1]
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the rac-Talinolol-d5 stock solution with 50:50 (v/v) acetonitrile/water.[1]
3. Sample Preparation:
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the IS working solution (100 ng/mL rac-Talinolol-d5) and vortex briefly.[1]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[5]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][7]
-
MRM Transitions:
-
This compound: m/z 364.3 → 100.2[7]
-
rac-Talinolol-d5: Monitor appropriate transition.
-
Protocol 2: HPLC-UV Quantification of this compound in Rat Plasma using Liquid-Liquid Extraction
This protocol is based on a validated HPLC-UV method.[8][15]
1. Materials and Reagents:
-
This compound reference standard
-
Escitalopram (Internal Standard)
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate buffer
-
Rat plasma
2. Sample Preparation:
-
Use a small sample volume (e.g., 200 µl) of rat plasma.[8]
-
Perform liquid-liquid extraction.
3. HPLC-UV Conditions:
-
LC System: HPLC with UV detector
-
Column: Vydac® C18 monomeric column (250 × 4.6 mm, 5-µm particle size).[8][15]
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (34:66 v/v).[8][15]
-
Analysis Time: 13.5 minutes.[8]
Visualizations
Caption: A typical sample preparation workflow for this compound quantification in plasma using protein precipitation.
Caption: A troubleshooting decision tree for low and inconsistent recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of this compound in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of this compound in rat plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validated HPLC method for quantitative determination of this compound in rat plasma and application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Rapid and sensitive bioanalytical stability-indicating method for quantification of this compound, a selective β1 adrenoceptor antagonist in lipid based formulations using ultrafast UHPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Strategies to minimize the variability of Talinolol's oral bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in Talinolol's oral bioavailability during experimental studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments that may contribute to high variability in this compound's pharmacokinetic data.
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in in vivo pharmacokinetic studies. | Genetic polymorphisms in the ABCB1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter, can significantly alter this compound absorption.[1][2] Environmental factors can also contribute significantly to this variability.[2] | 1. Genotyping: Genotype study subjects for common ABCB1 polymorphisms (e.g., C1236T, G2677T/A, C3435T) to stratify data and identify outliers.[1][2] 2. Controlled Environment: Standardize environmental conditions for study subjects, including diet and concomitant medications, to minimize non-genetic sources of variation. |
| Unexpectedly low oral bioavailability in animal or human studies. | 1. P-gp Induction: Co-administration of P-gp inducers, such as rifampin or St. John's wort, can increase the expression and activity of intestinal P-gp, leading to enhanced efflux of this compound and reduced absorption.[1][3] 2. Inhibition of Uptake Transporters: Certain substances, like grapefruit juice, can inhibit intestinal uptake transporters such as OATP2B1, thereby reducing the absorption of this compound.[1][4][5] | 1. Review Concomitant Medications: Carefully screen for and exclude the use of known P-gp inducers in study protocols. 2. Dietary Control: Instruct subjects to avoid consuming grapefruit juice and other potential dietary inhibitors of uptake transporters for a specified period before and during the study.[4][5] |
| Inconsistent results in Caco-2 cell permeability assays. | 1. Variable P-gp Expression: P-gp expression levels can vary between Caco-2 cell passages and culture conditions, leading to inconsistent efflux ratios. 2. Presence of P-gp Inhibitors/Inducers: Unidentified components in the culture medium or test compounds can modulate P-gp activity. | 1. Cell Line Characterization: Regularly verify P-gp expression and activity in the Caco-2 cell line using a reference P-gp substrate like this compound and a known inhibitor (e.g., verapamil). 2. Assay Controls: Include positive and negative controls in each experiment to monitor for unintended P-gp modulation. |
| Appearance of double peaks in the pharmacokinetic profile. | The "double-peak phenomenon" can be associated with P-glycoprotein inhibition, potentially due to enterohepatic recirculation or regional differences in intestinal absorption. Co-administration of certain P-gp inhibitors, like barnidipine, has been observed to cause this effect.[6] | 1. Mechanism Investigation: If double peaks are observed, consider investigating the potential for enterohepatic recirculation of this compound. 2. Formulation Assessment: Evaluate if the drug formulation and its release characteristics contribute to this phenomenon. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the variability in this compound's oral bioavailability?
A1: The oral bioavailability of this compound, typically in the range of 55-75%, is highly variable primarily due to the interplay of two key intestinal transporters: the uptake transporter Organic Anion Transporting Polypeptide 2B1 (OATP2B1) and the efflux transporter P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[1] this compound is a substrate for both, meaning its net absorption is a balance between uptake into and efflux out of enterocytes.[1] Variability arises from:
-
Genetic Polymorphisms: Variations in the ABCB1 gene encoding P-gp can alter its expression and function, leading to inter-individual differences in this compound efflux.[1][2]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce P-gp can significantly alter this compound's bioavailability.[1][3][6][7]
-
Food-Drug Interactions: Certain foods and beverages, such as grapefruit juice, can impact the activity of intestinal transporters involved in this compound absorption.[4][5]
-
Regional Differences in the Intestine: The expression of P-gp increases from the upper to the lower sections of the small intestine, leading to site-dependent absorption of this compound.[1][8]
Q2: How can P-glycoprotein (P-gp) activity be modulated to minimize the variability of this compound's bioavailability?
A2: Modulating P-gp activity is a key strategy to reduce the variability of this compound's oral bioavailability. This can be achieved through:
-
P-gp Inhibition: Co-administration of P-gp inhibitors can decrease the efflux of this compound back into the intestinal lumen, thereby increasing its net absorption and bioavailability.[6][7]
-
Formulation with P-gp Inhibiting Excipients: Incorporating certain pharmaceutical excipients that have P-gp inhibitory properties into the this compound formulation can enhance its absorption.[9][10][11]
Q3: What are some examples of P-gp inhibitors that have been shown to affect this compound's bioavailability?
A3: Several compounds have been demonstrated to inhibit P-gp and consequently increase the oral bioavailability of this compound. These include:
-
Erythromycin (B1671065): A macrolide antibiotic that has been shown to significantly increase the maximum serum concentration (Cmax) and area under the curve (AUC) of this compound.[7]
-
Barnidipine: A calcium channel blocker that, when co-administered with this compound, resulted in a significant increase in Cmax and AUC.[6]
-
Morin (B1676745): A flavonoid that has been shown to increase the absolute bioavailability of this compound in rats by inhibiting its secretory transport.[12]
-
D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS): A surfactant used in pharmaceutical formulations that has been shown to inhibit P-gp and increase this compound's bioavailability in humans.[9][10][11]
-
Apricot Extract: A standardized apricot extract has demonstrated the ability to inhibit P-gp-mediated efflux of this compound in preclinical models.[13]
Q4: Can formulation strategies be employed to overcome the variability in this compound's bioavailability?
A4: Yes, advanced formulation strategies can significantly improve the oral bioavailability and reduce the variability of poorly water-soluble drugs like this compound.[14][15][16][17] One promising approach is the use of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) .[14][18] SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media in the gastrointestinal tract. This can:
-
Enhance drug solubilization and dissolution.[14]
-
Increase permeability across the intestinal membrane.[18]
-
Potentially inhibit P-gp efflux, depending on the excipients used.[17]
A study on a this compound-loaded SNEDDS formulation showed a 1.58-fold enhancement in oral bioavailability compared to the pure drug.[18]
Quantitative Data Summary
The following tables summarize the quantitative effects of various strategies on the pharmacokinetic parameters of this compound.
Table 1: Effect of P-gp Modulators on this compound Pharmacokinetics
| Modulator | Dose | Effect on this compound AUC | Effect on this compound Cmax | Reference |
| Erythromycin | 2 g (single dose) | Significantly increased AUC(0-24h) | Significantly increased | |
| Barnidipine | Low dose (repeated) | Increased by 130% | Increased by 131% | [6] |
| TPGS | 0.04% in solution | Increased by 39% | Increased by 100% | [9][11] |
| Morin | 2.5 and 5.0 mg/kg | Increased by 1.8-2.0 fold | Increased by 2.3-3.0 fold | [12] |
| Rifampin | 600 mg daily for 7 days | Decreased by 46% | Decreased by 54% |
Table 2: Effect of Grapefruit Juice on this compound Pharmacokinetics
| Intervention | Effect on this compound AUC | Effect on this compound Cmax | Reference |
| Single glass (300 mL) | Decreased to 56% of control | Decreased to 57% of control | [4] |
| Repeated ingestion (900 mL/day for 6 days) | 44% to 65% reduction | Not specified | [4] |
Table 3: Effect of a SNEDDS Formulation on this compound Pharmacokinetics in Rats
| Formulation | Effect on Oral Bioavailability | Reference |
| Selected SNEDDS (F6) | 1.58-fold increase compared to pure drug | [18] |
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay to Assess P-gp Efflux
This protocol is designed to evaluate the potential of a test compound to modulate the P-gp-mediated transport of this compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.[19]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
To assess absorptive transport (apical to basolateral), add this compound (with or without the test compound) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
To assess secretory transport (basolateral to apical), add this compound (with or without the test compound) to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests active efflux, likely mediated by P-gp. A reduction in the ER in the presence of a test compound indicates P-gp inhibition.
-
2. In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the effect of a co-administered compound or a novel formulation on the oral bioavailability of this compound in a rat model.[19]
-
Animal Model:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Fast the animals overnight prior to dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into control and test groups.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage to the control group.
-
Administer the test compound at a specified time before or concurrently with the same dose of this compound to the test group. If testing a formulation, administer the this compound-loaded formulation.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS), often using a deuterated internal standard like rac this compound-d5 for accurate quantification.[19]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.[19]
-
Compare the pharmacokinetic parameters between the control and test groups to assess the impact of the co-administered compound or formulation on this compound's oral bioavailability.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Low heritability in pharmacokinetics of this compound: a pharmacogenetic twin study on the heritability of the pharmacokinetics of this compound, a putative probe drug of MDR1 and other membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of P-glycoprotein by rifampin increases intestinal secretion of this compound in human beings: a new type of drug/drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grapefruit juice ingestion significantly reduces this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct demonstration of small intestinal secretion and site-dependent absorption of the beta-blocker this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and surfactants: effect on intestinal this compound absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-glycoprotein and surfactants: Effect on intestinal this compound absorption [edoc.unibas.ch]
- 12. Pre-clinical evidence of enhanced oral bioavailability of the P-glycoprotein substrate this compound in combination with morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble this compound: Preparation, in vitro and in vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. upm-inc.com [upm-inc.com]
- 16. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble this compound: Preparation, in vitro and in vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Experimental Protocols for Talinolol's P-gp Interaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Talinolol and its interaction with P-glycoprotein (P-gp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during the experimental process.
Caco-2 Permeability Assays
-
Question: My Caco-2 cell monolayer has low Transepithelial Electrical Resistance (TEER) values. What could be the cause and how can I fix it?
-
Answer: Low TEER values suggest that the integrity of your cell monolayer is compromised. Here are some potential causes and solutions:
-
Cell Culture Duration: Caco-2 cells typically require at least 21 days to form a fully differentiated monolayer with tight junctions. Ensure you are culturing the cells for a sufficient amount of time.
-
Seeding Density: Both too low and too high seeding densities can result in a suboptimal monolayer. The recommended seeding density is approximately 6 x 10⁴ cells/cm².[1]
-
Culture Conditions: Suboptimal culture conditions, such as incorrect media composition, temperature, or CO2 levels, can negatively impact cell health and the formation of tight junctions. Double-check your media components and incubator settings.
-
Cell Passage Number: Using Caco-2 cells at a high passage number can lead to a decline in their ability to form tight junctions. It is advisable to use cells within a validated passage range.
-
Contamination: Mycoplasma or bacterial contamination can damage the cell monolayer without being immediately obvious. Regularly test your cell cultures for contamination.
-
-
-
Question: I am observing high variability in the efflux ratio of this compound in my Caco-2 assays. What are the possible reasons and how can I improve consistency?
-
Answer: High variability in the efflux ratio can be frustrating. Here are some factors to consider:
-
Monolayer Integrity: Inconsistent monolayer integrity across different wells can lead to variable permeability. Ensure that TEER values are consistent across all wells before starting the experiment.
-
P-gp Expression Levels: The expression of P-gp can vary between different passages of Caco-2 cells. It is important to use cells from a similar passage number for all experiments to ensure consistent P-gp expression.
-
Compound Solubility: If your test compound has low aqueous solubility, it may precipitate in the donor or receiver compartments, leading to inaccurate measurements. Consider using a lower concentration of the test compound or adding a solubilizing agent that does not interfere with P-gp activity.
-
Incubation Time: The efflux ratio can be time-dependent. It is recommended to perform multiple time-point sampling to accurately determine the appropriate efflux ratio.[2]
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
-
P-gp ATPase Assays
-
Question: I am not observing any stimulation of P-gp ATPase activity with my positive control. What could be wrong?
-
Answer: A lack of response from the positive control in a P-gp ATPase assay can be due to several factors:
-
Inactive P-gp: The P-gp in your membrane preparation may be inactive. This could be due to improper storage or handling of the membranes. Ensure that membrane vesicles are stored at -80°C and thawed correctly before use.[3]
-
Incorrect Assay Conditions: The assay conditions, such as buffer composition, pH, and temperature, are critical for P-gp activity. Verify that all reagents are correctly prepared and that the assay is performed at the recommended temperature (typically 37°C).
-
ATP Degradation: ATP is susceptible to degradation. Use freshly prepared ATP solutions for each experiment.
-
Inhibitor Contamination: Contamination of your reagents with a P-gp inhibitor will prevent stimulation. Use dedicated and clean labware.
-
-
-
Question: How do I differentiate between a P-gp substrate and an inhibitor in an ATPase assay?
-
Answer: The P-gp ATPase assay can help distinguish between substrates and inhibitors:
-
Substrates: Compounds that are transported by P-gp typically stimulate its ATPase activity.[4]
-
Inhibitors: Compounds that bind to P-gp but are not transported, or are transported very slowly, will inhibit the ATPase activity stimulated by a known substrate.
-
To confirm if a compound is an inhibitor, you can perform the assay in the presence of a known P-gp substrate (e.g., verapamil) and observe if your test compound reduces the substrate-stimulated ATPase activity.
-
-
In Vivo Pharmacokinetic Studies
-
Question: I am seeing a large inter-individual variability in the oral bioavailability of this compound in my animal studies. What could be the contributing factors?
-
Answer: High inter-individual variability is a common challenge in in vivo studies. For this compound, this can be attributed to:
-
Genetic Polymorphisms: Genetic variations in the ABCB1 gene, which encodes P-gp, can lead to differences in P-gp expression and activity among individuals, affecting this compound absorption.[5]
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal transit time, and intestinal pH can influence the dissolution and absorption of this compound.
-
Food Effects: The presence of food in the gastrointestinal tract can alter the absorption of this compound. Ensure that animals are fasted for a consistent period before drug administration.
-
Drug-Drug Interactions: Co-administration of other drugs that are P-gp substrates, inhibitors, or inducers can significantly alter the pharmacokinetics of this compound.[5]
-
-
Quantitative Data Summary
The following table summarizes the effects of various P-gp modulators on the pharmacokinetics of this compound.
| Modulator | Effect on P-gp | Change in this compound AUC | Change in this compound Cmax | Reference |
| Rifampicin | Inducer | ↓ 31% | Not significantly altered | [6] |
| Apricot Extract (1%) | Inhibitor | ↑ ~3-fold (in rats) | Not reported | [7] |
Note: AUC (Area Under the Curve) is a measure of total drug exposure over time. Cmax is the maximum concentration of the drug in the plasma.
Experimental Protocols
1. Caco-2 Permeability Assay for this compound
This protocol is adapted from established methods for assessing the permeability of this compound across a Caco-2 cell monolayer.[1]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the Caco-2 monolayer using a TEER meter. Only use monolayers with TEER values above 300 Ω·cm².
-
Optionally, perform a Lucifer Yellow permeability assay to further confirm monolayer integrity. The permeability of Lucifer Yellow should be less than 1% per hour.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Equilibrate the cells in transport buffer for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution containing this compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.
-
2. P-gp ATPase Assay
This is a general protocol for measuring the ATPase activity of P-gp, which can be adapted for studying the interaction with this compound.
-
Reagents and Materials:
-
P-gp-containing membrane vesicles (commercially available).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl₂).
-
ATP solution.
-
This compound solution (at various concentrations).
-
Positive control (e.g., verapamil).
-
Negative control (e.g., sodium orthovanadate, a P-gp inhibitor).
-
Reagents for phosphate detection (e.g., malachite green-based reagent).
-
-
Assay Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound solution at different concentrations to the respective wells. Include wells for the positive control, negative control, and a baseline (no compound).
-
Add the P-gp membrane vesicles to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent to all wells and incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the activity in its absence.
-
Plot the ATPase activity as a function of this compound concentration to determine if it stimulates or inhibits P-gp ATPase activity.
-
Visualizations
Intestinal Absorption Pathway of this compound
Caption: Intestinal absorption and efflux of this compound.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of a bidirectional Caco-2 permeability assay.
Troubleshooting Logic for Low TEER in Caco-2 Assays
Caption: Decision tree for troubleshooting low TEER values.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. genomembrane.com [genomembrane.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Analysis of Complex Absorption After Multiple Dosing: Application to the Interaction Between the P-glycoprotein Substrate this compound and Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the effects of food or grapefruit juice on Talinolol absorption in studies
This resource provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions regarding the effects of food and grapefruit juice on talinolol absorption.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of food on the absorption of this compound?
A1: Co-administration of food with this compound has been observed to influence its absorption kinetics. Specifically, a meal served one hour after administration of a fast-disintegrating this compound capsule led to a significant increase in the maximum plasma concentration (Cmax).[1][2] The meal also accelerated the appearance of the second absorption peak, a known characteristic of this compound's pharmacokinetic profile.[1][2]
Q2: How does grapefruit juice affect this compound bioavailability in humans?
A2: In human studies, grapefruit juice has been shown to significantly reduce the bioavailability of this compound.[3][4][5] Both single and repeated ingestion of grapefruit juice have been observed to decrease the area under the serum concentration-time curve (AUC) and the peak serum drug concentration (Cmax) of this compound.[3][4][5] This effect is attributed to the inhibition of intestinal uptake transporters, specifically Organic Anion Transporting Polypeptides (OATPs), by components in grapefruit juice.[3][6][7]
Q3: Is there a different effect of grapefruit juice on this compound absorption observed in animal studies?
A3: Yes, studies conducted in rats have shown a contrasting effect. In rats, grapefruit juice has been found to enhance the intestinal absorption of this compound, leading to increased Cmax and AUC values.[8] This is believed to be due to the inhibition of the P-glycoprotein (P-gp) efflux transporter in the rat intestine.[8][9] This species-specific difference is important to consider when extrapolating preclinical findings to human scenarios.[9][10]
Q4: What are the key transporters involved in this compound absorption and its interaction with grapefruit juice?
A4: The primary transporters influencing this compound absorption and its interaction with grapefruit juice are P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[3][9][11] this compound is a substrate for both. P-gp is an efflux transporter that pumps this compound back into the intestinal lumen, thereby reducing its absorption. OATPs are uptake transporters that facilitate the entry of this compound from the intestine into the enterocytes, thus promoting its absorption.[6][7] The net effect of grapefruit juice depends on the relative inhibition of these two transporter systems.[9]
Troubleshooting Guide
Issue: Inconsistent or unexpected this compound plasma concentrations in a clinical study involving grapefruit juice.
Possible Cause 1: Misinterpretation of the interaction mechanism.
-
Guidance: In humans, the predominant effect of grapefruit juice on this compound is the inhibition of OATP uptake transporters, leading to decreased absorption.[3][5] If an increase in bioavailability was expected based on P-gp inhibition, this would lead to a misinterpretation of the results. The inhibitory effect of grapefruit juice on OATPs appears to be more significant than its effect on P-gp in humans for this compound.[3]
Possible Cause 2: Variability in grapefruit juice composition.
-
Guidance: The concentration of active components in grapefruit juice, such as naringin and furanocoumarins, can vary significantly between different types of juice (e.g., white vs. ruby red) and even between batches.[12][13][14] This variability can lead to inconsistent effects on this compound absorption. It is crucial to standardize the grapefruit juice used in studies or analyze its composition.
Possible Cause 3: Timing of grapefruit juice and this compound administration.
-
Guidance: The inhibitory effect of grapefruit juice on intestinal transporters is transient. Studies suggest the effect may last for more than two hours but less than four.[15] The timing of administration of grapefruit juice relative to this compound will critically influence the extent of the interaction. Ensure a consistent and clearly defined time interval in the experimental protocol.
Data Presentation
Table 1: Effect of a Meal on this compound Pharmacokinetics in Humans
| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) | % Change |
| Cmax (µg/mL) | 223 ± 76 | 315 ± 122 | +41.3% |
| tmax (second peak) (h) | 3.8 ± 1.2 | 2.1 ± 0.6 | -44.7% |
Data extracted from a study where a meal was served 1 hour after this compound administration.[1][2]
Table 2: Effect of Grapefruit Juice on this compound Pharmacokinetics in Humans
| Parameter | With Water (Control) | With Single Glass of Grapefruit Juice (300 mL) | % of Control |
| AUC | Baseline | Decreased to 56% of control | 56% |
| Cmax | Baseline | Decreased to 57% of control | 57% |
| Urinary Excretion | Baseline | Decreased to 56% of control | 56% |
Results from a study in 24 healthy white volunteers with a 50 mg this compound dose.[3][4][5]
Table 3: Effect of Grapefruit Juice on this compound Enantiomers Pharmacokinetics in Rats
| Parameter | Control | With Grapefruit Juice | % Change |
| S-talinolol | |||
| Cmax (ng/mL) | 77.5 | 163.6 | +111.1% |
| AUC (µg·min/mL) | 19.3 | 29.9 | +54.9% |
| R-talinolol | |||
| Cmax (ng/mL) | 79.5 | 163.0 | +105.0% |
| AUC (µg·min/mL) | 22.2 | 30.1 | +35.6% |
Results from an in vivo study in rats with a 10 mg/kg oral dose of racemic this compound.[8]
Experimental Protocols
Human Study: Grapefruit Juice Interaction
-
Study Design: A clinical study involving 24 healthy white volunteers.
-
Procedure: The oral pharmacokinetics of a 50 mg this compound dose were determined under three conditions: with 300 mL of water, with a single 300 mL glass of grapefruit juice, and after six days of repeated grapefruit juice ingestion (900 mL/day).[3]
-
Biopsy: In a subset of three individuals, duodenal biopsy specimens were obtained before and after grapefruit juice ingestion to measure MDR1 messenger RNA and P-glycoprotein levels.[3]
-
Genetic Analysis: Three common polymorphisms in the MDR1 gene were also assessed.[3]
-
Washout Period: Appropriate washout periods were maintained between the different phases of the study.
-
Sample Analysis: Serum and urine concentrations of this compound were measured to determine pharmacokinetic parameters such as AUC, Cmax, and urinary excretion.[3]
Animal Study: Grapefruit Juice Interaction in Rats
-
Procedure: Racemic this compound was administered orally at a dose of 10 mg/kg with or without grapefruit juice.[8]
-
Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of both S- and R-talinolol enantiomers.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters, including Cmax and AUC, to assess the effect of grapefruit juice on this compound absorption.[8]
Visualizations
Caption: this compound absorption in humans with grapefruit juice.
Caption: this compound absorption in rats with grapefruit juice.
Caption: Workflow for a human this compound-GFJ interaction study.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The this compound double-peak phenomenon is likely caused by presystemic processing after uptake from gut lumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grapefruit juice ingestion significantly reduces this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. herbpedia.wdfiles.com [herbpedia.wdfiles.com]
- 6. Drug-Drug Interactions with Fruit Juices [ascpt.org]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Grapefruit juice enhances intestinal absorption of the P-glycoprotein substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species difference in the effect of grapefruit juice on intestinal absorption of this compound between human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Challenge and Importance of Integrating Drug–Nutrient–Genome Interactions in Personalized Cardiovascular Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grapefruit Juice-Drug-Interaction - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of grapefruit juice, naringin, naringenin, and bergamottin on the intestinal carrier-mediated transport of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fruit juice inhibition of uptake transport: a new type of food-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Caco-2 Cell Culture Conditions for Talinolol Transport Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Caco-2 cell culture conditions for reliable and reproducible Talinolol transport studies.
Frequently Asked Questions (FAQs)
1. What is the typical apparent permeability (Papp) of this compound in Caco-2 cells?
This compound is a known P-glycoprotein (P-gp) substrate, and its apparent permeability (Papp) in the apical-to-basolateral (A-B) direction is generally low, while the basolateral-to-apical (B-A) transport is significantly higher, resulting in an efflux ratio greater than 2.[1] The Papp values can vary between laboratories due to different experimental conditions.
2. Why is my efflux ratio for this compound lower than expected (i.e., less than 2)?
A low efflux ratio for a known P-gp substrate like this compound can indicate several issues:
-
Low P-gp expression: The Caco-2 cells may not be expressing sufficient levels of P-glycoprotein. This can be influenced by cell passage number, culture time, and the specific cell sub-clone used.
-
Sub-optimal monolayer integrity: Even with acceptable TEER values, minor inconsistencies in the monolayer can affect transporter function.
-
Incorrect buffer composition: The pH and composition of the transport buffer can influence the activity of P-gp.
-
Presence of inhibiting substances: Components in the culture medium or the this compound formulation could be inadvertently inhibiting P-gp.
3. How can I confirm that the transport of this compound in my Caco-2 model is P-gp mediated?
To confirm P-gp mediated transport, you can perform the bidirectional transport assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value and a decrease in the efflux ratio of this compound in the presence of the inhibitor would confirm the involvement of P-gp.[1]
4. What is the ideal seeding density and culture duration for this compound transport studies?
The optimal seeding density and culture duration can vary. However, a common practice is to seed Caco-2 cells at a density that allows them to form a confluent and differentiated monolayer within 21 days. It is highly recommended to perform a seeding density optimization study in your own laboratory to determine the ideal conditions for achieving consistent monolayer integrity and transporter expression.
Troubleshooting Guides
Low Transepithelial Electrical Resistance (TEER) Values
Problem: TEER values are consistently below the acceptable range (typically < 300 Ω·cm² for 21-day cultures), indicating a leaky monolayer.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Seeding Density | Perform a seeding density optimization experiment to identify the ideal cell number for your specific culture conditions and plate format. |
| Inadequate Culture Time | Ensure cells are cultured for a sufficient period, typically 21 days, to allow for full differentiation and formation of tight junctions. |
| Cell Passage Number | Use Caco-2 cells within a consistent and appropriate passage number range (e.g., passages 30-50). High passage numbers can lead to altered cell characteristics. |
| Culture Medium Issues | Verify the quality and composition of your culture medium, including serum concentration and supplements. Consider testing a different batch of serum. |
| Improper Handling | Avoid excessive agitation or physical disruption of the cell monolayer during media changes and TEER measurements. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can negatively impact cell health and monolayer integrity. |
High Variability in Permeability Data
Problem: Significant well-to-well or day-to-day variability in this compound Papp values.
| Potential Cause | Troubleshooting Step |
| Inconsistent Seeding | Ensure a homogenous cell suspension and accurate cell counting to achieve consistent seeding density across all wells. |
| Edge Effects | Be mindful of potential "edge effects" in multi-well plates. Consider not using the outermost wells for critical experiments. |
| Variable Monolayer Integrity | Monitor TEER values for all wells before and after the transport experiment to ensure consistent monolayer integrity. |
| Inaccurate Pipetting | Use calibrated pipettes and consistent technique for adding and removing solutions from the apical and basolateral compartments. |
| Temperature Fluctuations | Maintain a stable temperature (37°C) throughout the experiment, as temperature can affect transporter activity. |
Quantitative Data Summary
Table 1: Representative Apparent Permeability (Papp) and Efflux Ratio (ER) for this compound in Caco-2 Cells
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Control | ~1.0 - 3.0 | ~10.0 - 20.0 | > 5 | [1] |
| + Verapamil (P-gp inhibitor) | Increased | Decreased | ~1 | [1] |
Table 2: General Guidelines for Caco-2 Cell Culture Conditions
| Parameter | Recommended Range/Value | Notes |
| Seeding Density | 1.0 x 10⁵ to 2.6 x 10⁵ cells/cm² | Optimization is recommended for each lab. |
| Culture Duration | 21 days | Allows for full differentiation and tight junction formation. |
| Cell Passage | 30 - 50 | Using a consistent passage range minimizes variability. |
| TEER Value | > 300 Ω·cm² | Indicates good monolayer integrity. |
| Lucifer Yellow Permeability | < 1% | Confirms low paracellular leakage. |
Experimental Protocols
Protocol 1: Caco-2 Cell Seeding and Culture for Transport Studies
-
Cell Culture: Maintain Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwells:
-
Trypsinize confluent Caco-2 cells and resuspend them in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 1.5 x 10⁵ cells/cm²).
-
Add the appropriate volume of cell suspension to the apical chamber of pre-wetted Transwell inserts.
-
Add fresh culture medium to the basolateral chamber.
-
-
Differentiation: Culture the cells for 21 days, changing the medium in both apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Assessment: Measure the TEER of the monolayers starting from day 18 until a stable and acceptable value is reached.
Protocol 2: Bidirectional Transport Assay of this compound
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4).
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Apical to Basolateral (A-B) Transport:
-
Remove the buffer from the apical chamber and replace it with the this compound solution in transport buffer (e.g., 10 µM).
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Remove the buffer from the basolateral chamber and replace it with the this compound solution.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp (B-A) / Papp (A-B)).
Visualizations
Caption: Experimental workflow for this compound transport studies in Caco-2 cells.
References
Technical Support Center: Navigating Confounding Factors in Clinical DDI Studies with Talinolol
This technical support hub is designed for researchers, scientists, and drug development professionals to provide clear guidance on mitigating confounding factors in clinical drug-drug interaction (DDI) studies involving the P-glycoprotein (P-gp) probe substrate, talinolol.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound in DDI studies and the factors that can influence study outcomes.
Q1: What is this compound and why is it a preferred probe substrate for DDI studies?
This compound is a cardioselective beta-blocker used to treat cardiovascular conditions.[1] In clinical research, it is frequently employed as a probe drug to investigate the activity of the intestinal efflux transporter P-glycoprotein (P-gp).[2][1][3][4][5] Its suitability stems from the fact that its absorption from the gut is significantly governed by P-gp, and it undergoes minimal metabolism. This allows for a more direct assessment of P-gp-mediated drug interactions without the complicating influence of metabolic enzymes like CYP3A4.[6]
Q2: What are the principal confounding factors to consider in clinical DDI studies with this compound?
The primary factors that can introduce variability and confound the results of this compound DDI studies include:
-
Genetic Variations: Polymorphisms in the ABCB1 gene, which codes for P-gp, can lead to differences in transporter activity and consequently affect the pharmacokinetics of this compound.[2][7]
-
Environmental and Lifestyle Factors: A considerable amount of the variability observed in this compound's pharmacokinetic profile can be traced to environmental factors.[8][9] Key among these are the subject's sex, body mass index (BMI), and dietary habits, such as protein and vegetable intake.[8][9]
-
Concomitant Medications: The presence of other drugs that can inhibit or induce P-gp can markedly alter the absorption and bioavailability of this compound.[7]
-
Food and Beverage Interactions: Certain consumables, for example, grapefruit juice, have been found to inhibit intestinal uptake transporters, which can lead to a reduction in this compound's bioavailability.[10]
-
Underlying Health Conditions: The pharmacokinetic profile of this compound can be altered by disease states, particularly those affecting renal or hepatic function.[2][1]
Q3: How do genetic polymorphisms in the ABCB1 gene impact the pharmacokinetics of this compound?
The ABCB1 gene is known to have several single nucleotide polymorphisms (SNPs) that can alter the function of P-gp.[2][7] The 3435C>T polymorphism, for instance, has been investigated for its potential to modify P-gp activity and thereby influence this compound's pharmacokinetics.[2][7] It is important to note, however, that studies examining the precise impact of ABCB1 polymorphisms on the disposition of this compound have produced varied and at times contradictory findings.[4] Consequently, while genotyping for ABCB1 variants is a recommended practice in clinical DDI studies, the interpretation of these genetic data should be approached with caution.[11]
Q4: What is the effect of P-gp inhibitors and inducers on the pharmacokinetics of this compound?
-
P-gp Inhibitors: When a P-gp inhibitor such as erythromycin or barnidipine is co-administered with this compound, it can result in elevated plasma concentrations (increased Cmax and AUC) of this compound.[7] This occurs because the inhibition of intestinal P-gp curtails the efflux of this compound back into the gastrointestinal lumen, thereby enhancing its absorption.
-
P-gp Inducers: Conversely, the co-administration of a P-gp inducer like rifampicin can diminish the bioavailability of this compound.[12] This is a result of the increased expression and functional activity of P-gp in the intestine, which promotes the efflux of this compound and consequently lessens its absorption.
Q5: Are there any documented food-drug interactions with this compound?
Yes, a significant interaction has been observed with grapefruit juice, which has been demonstrated to substantially decrease the bioavailability of this compound.[10] The consumption of just a single glass of grapefruit juice can lead to a reduction in the AUC and Cmax of this compound by approximately 50%.[10] It is believed that this interaction is a consequence of the inhibition of an intestinal uptake transporter, rather than a direct effect on P-gp.[10]
Troubleshooting Guides
This section offers solutions to common challenges that may arise during the execution of DDI studies with this compound.
Problem: A high degree of inter-individual variability is observed in the plasma concentrations of this compound.
-
Potential Causes:
-
Genetic Heterogeneity: Variations in the ABCB1 gene among study participants can result in differing levels of P-gp activity, leading to diverse rates of this compound absorption.
-
Environmental and Dietary Influences: As research has indicated, factors such as BMI, sex, and diet are significant contributors to the variability seen in this compound's pharmacokinetics.[8][9]
-
Use of Concomitant Medications: The unmonitored use of other medications, dietary supplements, or herbal remedies that have the potential to inhibit or induce P-gp.
-
-
Recommended Solutions:
-
Pharmacogenetic Screening: Genotype study subjects for key ABCB1 polymorphisms to evaluate the contribution of genetic factors to the observed variability.
-
Standardization of Study Conditions: Employ a robust and well-controlled study design, such as a crossover design, in which each participant serves as their own baseline control.[13] It is also crucial to standardize the diet and to restrict the consumption of foods and beverages known to interfere with drug transporters (e.g., grapefruit juice) for a designated period before and during the study.
-
Comprehensive Medication Screening: Conduct a thorough screening of all participants to document and control for the use of any concomitant medications and supplements.
-
Problem: An unexpectedly low bioavailability of this compound is noted.
-
Potential Causes:
-
P-gp Induction: The investigational drug being co-administered may possess P-gp inducing properties.
-
Food-Related Interactions: The consumption of certain foods or drinks, such as grapefruit juice, that are known to inhibit uptake transporters.[10]
-
Issues with Formulation: Deficiencies in the formulation of the this compound dosage form could be adversely affecting its dissolution and subsequent absorption.
-
-
Recommended Solutions:
-
In Vitro P-gp Induction Assays: Perform in vitro assays to ascertain whether the investigational drug has the capacity to induce P-gp.
-
Strict Dietary Monitoring: Ensure that all study participants adhere strictly to the established dietary restrictions throughout the duration of the study.
-
Quality Assurance of the Investigational Product: Carry out a thorough quality control check on the this compound formulation being utilized to confirm its quality and dissolution properties.
-
Problem: The observed DDI with this compound is inconsistent with the in vitro P-gp inhibition/induction data.
-
Potential Causes:
-
Involvement of Other Transport Mechanisms: The investigational drug may be interacting with other transporters that play a role in the disposition of this compound, such as OATP2B1 or OATP1B1.[2][1]
-
Complex Interaction Mechanisms: The observed interaction may be more intricate than simple P-gp inhibition or induction and could involve multiple pathways.
-
Inaccurate In Vitro to In Vivo Extrapolation (IVIVE): The conditions of the in vitro experiments may not have been representative of the in vivo situation, leading to a poor prediction of the clinical outcome.
-
-
Recommended Solutions:
-
Broader In Vitro Testing: Broaden the scope of the in vitro testing to include investigations into the interaction of the drug with other pertinent transporters (e.g., OATP1B1, OATP2B1, BCRP).
-
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling: Make use of PBPK modeling to simulate the complex drug interactions and gain a more profound understanding of the underlying mechanisms.[2][1]
-
Data Presentation
Table 1: Influence of P-gp Modulators on the Pharmacokinetics of this compound
| Co-administered Agent | Modulator Classification | This compound Dose | Alteration in this compound AUC | Alteration in this compound Cmax | Reference(s) |
| Erythromycin | P-gp Inhibitor | 50 mg | Increased | Increased | [7] |
| Barnidipine (high dose) | P-gp Inhibitor | 20 mg/kg (in rats) | 46% increase | 110% increase | |
| Rifampicin | P-gp Inducer | 100 mg/day | Decreased bioavailability | Not specified | [12] |
| Grapefruit Juice | Uptake Transporter Inhibitor | 50 mg | Approximately 56% decrease | Approximately 57% decrease | [10] |
| This compound (oral) | P-gp Substrate/Inhibitor | 0.5 mg (Digoxin) | 23% increase (in Digoxin) | 45% increase (in Digoxin) | [14] |
Experimental Protocols
Standard Methodology for a Clinical DDI Study with this compound Utilizing a Crossover Design
The following protocol details a standard crossover study design for assessing the impact of an investigational drug on the pharmacokinetics of this compound.
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study conducted in healthy volunteers.[13]
-
Participant Population: Healthy male and female volunteers between the ages of 18 and 45, with a BMI within the normal range. Participants should undergo genotyping for relevant ABCB1 polymorphisms.
-
Study Phases:
-
Period 1: Participants receive a single oral dose of this compound (e.g., 50 mg).
-
Washout Phase: A washout period of a minimum of 7 days.
-
Period 2: Participants are administered the investigational drug for a predetermined duration (to achieve steady-state if it is an inhibitor or inducer), after which a single oral dose of this compound is co-administered.
-
-
Dosing and Administration:
-
This compound is to be administered with a standardized amount of water following an overnight fast.
-
The investigational drug is to be administered in accordance with its specific protocol.
-
-
Pharmacokinetic Sampling:
-
A series of blood samples are to be collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours after the this compound dose).
-
Plasma should be separated from the blood samples and stored at -80°C until it is ready for analysis.
-
-
Bioanalytical Methodology:
-
The plasma concentrations of this compound are to be quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for this compound are to be calculated using non-compartmental analysis.
-
To evaluate the extent of the DDI, the geometric mean ratios and 90% confidence intervals for the AUC and Cmax of this compound, both with and without the investigational drug, are to be calculated.
-
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Insights into Intestinal P-glycoprotein Function using this compound: A PBPK Modeling Approach | bioRxiv [biorxiv.org]
- 3. fda.gov [fda.gov]
- 4. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. livermetabolism.com [livermetabolism.com]
- 8. Low heritability in pharmacokinetics of this compound: a pharmacogenetic twin study on the heritability of the pharmacokinetics of this compound, a putative probe drug of MDR1 and other membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Grapefruit juice ingestion significantly reduces this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Analysis of Complex Absorption After Multiple Dosing: Application to the Interaction Between the P-glycoprotein Substrate this compound and Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral bioavailability of digoxin is enhanced by this compound: evidence for involvement of intestinal P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the dissolution rate of Talinolol for consistent experimental results
Welcome to the Technical Support Center for Talinolol Dissolution Enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the dissolution rate of this compound for consistent and reliable experimental results. This compound, a β1-selective adrenoceptor antagonist, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility and a slow dissolution rate, which can lead to variable bioavailability.[1][2]
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Troubleshooting Guide: Common Issues in this compound Dissolution Enhancement
This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Dissolution Rate of Pure this compound | - this compound is inherently poorly soluble in water.[1] - Crystalline nature of the drug substance limits dissolution.[1] | - Employ dissolution enhancement techniques such as solid dispersion, micronization, or cyclodextrin (B1172386) complexation. - Optimize the dissolution medium pH; this compound's solubility is pH-dependent. |
| Inconsistent Dissolution Profiles Between Batches | - Variability in particle size distribution of the raw material. - Inconsistent preparation of formulations (e.g., solid dispersions, physical mixtures). - Variations in dissolution testing parameters (e.g., apparatus, agitation speed, temperature). | - Ensure consistent particle size of this compound powder through techniques like sieving or micronization. - Standardize formulation preparation protocols, ensuring homogeneity. - Calibrate and validate dissolution testing equipment regularly. Adhere strictly to the defined dissolution method parameters. |
| Solid Dispersion Appears Clumpy or Sticky | - Incomplete solvent evaporation during preparation. - Hygroscopicity of the polymer carrier. - Inappropriate drug-to-carrier ratio. | - Extend the drying time or use a higher vacuum during the solvent evaporation process. - Store the solid dispersion in a desiccator or low-humidity environment. - Optimize the drug-to-carrier ratio; a higher polymer concentration may be needed. |
| Phase Separation or Crystallization in Solid Dispersion | - Drug loading exceeds the saturation solubility in the polymer. - The chosen polymer is not a suitable carrier for this compound. - Instability of the amorphous form during storage. | - Reduce the drug loading in the solid dispersion. - Screen different hydrophilic polymers (e.g., Poloxamer 407, PVP K30) to find a compatible carrier.[1] - Characterize the solid-state properties (e.g., using DSC, XRD) to confirm the amorphous nature and monitor for recrystallization over time. |
| Low Yield of Cyclodextrin Inclusion Complex | - Inefficient complexation method. - Inappropriate stoichiometry (drug:cyclodextrin ratio). - Competitive inhibition from the solvent used. | - Employ a more efficient preparation method like co-precipitation or freeze-drying. - Perform phase solubility studies to determine the optimal molar ratio for complexation. - Select a solvent that does not interfere with the inclusion process. |
| Precipitation of this compound in Dissolution Medium | - The pH of the dissolution medium is not optimal for maintaining solubility. - The concentration of the dissolved drug exceeds its solubility in the medium. | - Use a buffered dissolution medium within a suitable pH range. - Add a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium to increase the solubility of this compound. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most effective methods for enhancing the dissolution rate of this compound?
The most commonly reported and effective methods for enhancing the dissolution rate of this compound, a BCS Class II compound, include solid dispersion, particle size reduction (micronization), and cyclodextrin complexation. Solid dispersion with hydrophilic carriers like Poloxamer 407 has shown significant improvement in dissolution.[1][2]
Q2: How do I select the right polymer for creating a this compound solid dispersion?
The choice of polymer is crucial for the stability and dissolution enhancement of the solid dispersion. Hydrophilic polymers that are capable of forming a stable amorphous system with this compound are preferred. Poloxamer 407 has been successfully used as a carrier for this compound solid dispersions.[1] Other potential carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs). Screening studies are recommended to determine the optimal polymer and drug-to-carrier ratio.
Q3: What is the optimal drug-to-carrier ratio for a this compound-Poloxamer 407 solid dispersion?
Studies have shown that the dissolution rate of this compound increases with a higher proportion of Poloxamer 407. A drug-to-carrier ratio of 1:5 has been reported to provide the highest dissolution rate, achieving over 75% drug release in 30 minutes.[1]
Q4: Can surfactants be used to improve this compound's dissolution?
Yes, surfactants can enhance the dissolution of this compound. They can be incorporated into the formulation or added to the dissolution medium. For instance, D-alpha-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) has been shown to increase the bioavailability of this compound, partly by inhibiting P-glycoprotein efflux, which can be an added benefit.
Q5: How does particle size reduction affect the dissolution of this compound?
Reducing the particle size of this compound, for example through micronization, increases the surface area available for dissolution. According to the Noyes-Whitney equation, this leads to an increased dissolution rate. This technique is often a straightforward initial approach to improve the dissolution of poorly soluble drugs.
Experimental and Analytical Procedures
Q6: What is a standard dissolution testing protocol for this compound formulations?
A common in vitro dissolution study for this compound formulations uses the USP Dissolution Apparatus II (Paddle Apparatus). The test is typically performed in 900 mL of a phosphate (B84403) buffer at pH 6.8, maintained at 37 ± 0.5°C, with a paddle rotation speed of 50 rpm.[1] Samples are withdrawn at predetermined time intervals, filtered, and analyzed for this compound content, usually by UV-Vis spectrophotometry at approximately 237 nm.[1]
Q7: How can I confirm the formation of an amorphous solid dispersion or an inclusion complex?
Several analytical techniques can be used for characterization:
-
Differential Scanning Calorimetry (DSC): The absence or shift of the drug's melting endotherm indicates the formation of an amorphous system or an inclusion complex.[1]
-
X-Ray Powder Diffraction (XRPD): The disappearance of characteristic crystalline peaks of the drug suggests conversion to an amorphous state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands of the drug can indicate intermolecular interactions with the carrier, confirming complex formation.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on enhancing the dissolution rate of this compound.
Table 1: Dissolution Profile of Pure this compound vs. This compound-Poloxamer 407 Solid Dispersion (1:5 Ratio) [1]
| Time (minutes) | Pure this compound (% Dissolved) | This compound-Poloxamer 407 SD (1:5) (% Dissolved) |
| 10 | 1.57 | ~50 |
| 30 | ~5 | 75.28 |
| 60 | 16.53 | 87.53 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₃N₃O₃ |
| Molecular Weight | 363.5 g/mol |
| pKa | 9.4 |
| BCS Class | II |
| Aqueous Solubility | Poorly soluble |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a this compound solid dispersion with Poloxamer 407 at a 1:5 drug-to-carrier ratio.[1]
Materials and Equipment:
-
This compound powder
-
Poloxamer 407
-
Ethanol (B145695) (analytical grade)
-
Magnetic stirrer with heating plate
-
Beakers
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and Poloxamer 407 in a 1:5 ratio.
-
Dissolve both the this compound and Poloxamer 407 in a sufficient volume of ethanol in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.
-
Evaporate the solvent from the solution using a rotary evaporator or a water bath maintained at a suitable temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid mass in a desiccator under vacuum to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a desiccator.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol details the procedure for conducting a dissolution test on this compound formulations.[1]
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Phosphate buffer pH 6.8
-
This compound formulation (e.g., solid dispersion)
-
UV-Vis Spectrophotometer
-
Syringes with filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 900 mL of phosphate buffer pH 6.8 as the dissolution medium.
-
Degas the dissolution medium.
-
Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each vessel.
-
Start the apparatus immediately at a paddle speed of 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated UV-Vis spectrophotometric method at approximately 237 nm.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
References
Validation & Comparative
Comparative Analysis of Talinolol and Atenolol in the Management of Hypertension
A comprehensive review of the antihypertensive efficacy, pharmacological profiles, and clinical data of two selective β1-receptor antagonists.
This guide provides a detailed comparative analysis of talinolol and atenolol (B1665814), two cardioselective beta-blockers utilized in the management of hypertension. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of their antihypertensive effects supported by data from clinical studies.
Executive Summary
This compound and atenolol are both effective in reducing blood pressure in patients with mild to moderate hypertension.[1][2] Clinical evidence, primarily from the this compound and Atenolol in Hypertension (TALIP) study, indicates that there is no significant difference in the antihypertensive efficacy between this compound (100 mg daily) and atenolol (50 mg daily).[1][2] Both drugs achieve their therapeutic effect through the selective blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate and myocardial contractility. While their primary antihypertensive actions are comparable, some studies suggest potential differences in their pharmacokinetic profiles and effects on lipid metabolism.
Mechanism of Action
Both this compound and atenolol are classified as β1-selective adrenergic receptor antagonists. Their primary mechanism of action involves competitively blocking the effects of catecholamines (such as adrenaline and noradrenaline) at the β1-receptors, which are predominantly located in cardiac tissue.[3] This blockade results in:
-
Negative Chronotropic Effect: A decrease in heart rate.[3]
-
Negative Inotropic Effect: A reduction in the force of myocardial contraction.[3]
The culmination of these effects leads to a decrease in cardiac output and, consequently, a lowering of blood pressure. The selectivity for β1-receptors is a key characteristic, as it minimizes the potential for side effects associated with the blockade of β2-receptors in the lungs (which can cause bronchoconstriction) and peripheral blood vessels.
Comparative Efficacy in Hypertension
The primary evidence comparing the antihypertensive effects of this compound and atenolol comes from the TALIP study, a double-blind, randomized, parallel-group clinical trial.[1][2] The study concluded that there was no statistically significant difference in the blood pressure-lowering effects of 100 mg of this compound administered once daily compared to 50 mg of atenolol once daily in patients with mild to moderate hypertension.[1][2]
While specific mean reduction values from the direct comparison in the TALIP study are not detailed in the available abstracts, other studies provide insights into the efficacy of each drug individually. For instance, a study on this compound (100 mg daily) in patients with stable angina and hypertension showed a significant reduction in blood pressure. After 24 hours, systolic blood pressure decreased by 12.1% and diastolic blood pressure by 7.1%.[4] At the study's endpoint, the reductions were 13.3% and 14.3% for systolic and diastolic blood pressure, respectively.[4]
Another study focusing on atenolol at doses of 50 mg and 100 mg daily also demonstrated significant falls in both systolic and diastolic pressure.[5]
| Parameter | This compound (100 mg/day) | Atenolol (50 mg/day) |
| Systolic Blood Pressure Reduction | Not significantly different from Atenolol[1][2] | Not significantly different from this compound[1][2] |
| Diastolic Blood Pressure Reduction | Not significantly different from Atenolol[1][2] | Not significantly different from this compound[1][2] |
| Heart Rate Reduction | Significant reduction[6] | Significant reduction[5] |
| Table 1: Summary of Antihypertensive Effects (based on the TALIP study). |
Experimental Protocols
The TALIP Study: A Key Comparative Trial
The "this compound and Atenolol in Hypertension" (TALIP) study serves as a cornerstone for the direct comparison of these two beta-blockers.[1][2]
-
Study Design: A double-blind, randomized, parallel-group study.[1][2]
-
Patient Population: 198 patients were initially recruited, with 166 being randomized to the treatment groups. The participants were hyperlipemic patients with mild to moderate hypertension.[1][2]
-
Treatment Arms:
-
Duration: The primary comparison was conducted over a 12-week treatment period.[1][2] A subset of 149 patients continued the study medication for up to 48 weeks under double-blind conditions.[1][2]
-
Primary Objective: To compare the influence of this compound and atenolol on lipid metabolism.[1][2]
-
Secondary Endpoints: To examine the influence of the drugs on blood pressure, pulse rate, and glucose metabolism. Pharmacokinetic parameters were also assessed.[1][2]
Pharmacokinetic and Metabolic Profiles
While the antihypertensive effects of this compound and atenolol are similar, the TALIP study noted some differences in their pharmacokinetic and metabolic profiles.
| Parameter | This compound | Atenolol |
| Dosing Fluctuation | Less fluctuation between peak and trough concentrations with once-daily dosing.[1][2] | More fluctuation compared to this compound.[1][2] |
| Lipid Metabolism | Evidence of a decrease in LDL cholesterol in some patient subgroups.[1][2] | No significant effect on LDL cholesterol observed.[1][2] |
| Glucose Metabolism | No adverse effects on glucose metabolism were observed.[1][2] | No adverse effects on glucose metabolism were observed.[1][2] |
| Table 2: Comparison of Pharmacokinetic and Metabolic Parameters. |
Safety and Tolerability
Both this compound and atenolol were reported to be well-tolerated in the TALIP study.[1][2] Common side effects associated with beta-blockers like this compound include fatigue, dizziness, bradycardia (slow heart rate), and gastrointestinal issues.[7] It is important for healthcare providers to monitor for these potential adverse effects.
Conclusion
References
- 1. Comparison of this compound and atenolol effects on blood pressure in relation to lipid and glucose metabolic parameters. Results from the TALIP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. kup.at [kup.at]
- 5. A dose-response study of atenolol in mild to moderate hypertension in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antihypertensive action of various this compound dosages after four week's treatment in comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
Head-to-head comparison of Talinolol and metoprolol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the preclinical profiles of two beta-1 selective adrenergic receptor antagonists: Talinolol and Metoprolol. The information presented is based on experimental data from various preclinical models, primarily focusing on studies conducted in rats. This document aims to offer an objective comparison of their pharmacokinetic and pharmacodynamic properties to aid in research and drug development.
Pharmacokinetic Profile
The pharmacokinetic profiles of this compound and Metoprolol have been characterized in several preclinical studies. A key differentiator is their primary route of elimination and susceptibility to drug transporters and metabolic enzymes.
This compound is known to be a substrate for P-glycoprotein (P-gp), which influences its absorption and bioavailability.[1] Its oral bioavailability in rats has been reported to be approximately 52.14%.[2] Metoprolol, on the other hand, undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP2D6.[3] Its oral bioavailability in rats shows significant variability between sexes, with reported values of approximately 15% in male rats and 27% in female rats.[3]
Below is a summary of key pharmacokinetic parameters for this compound and Metoprolol from preclinical studies in rats following oral administration.
| Parameter | This compound (10 mg/kg) | Metoprolol (5 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 341.8 ± 99.4 ng/mL[2] | ~170.0 ng/mL (jugular vein sampling)[4] |
| Area Under the Curve (AUC0-∞) | 976.26 ± 173.37 ng·h/mL[2] | ~215 ± 22.6 ng·h/mL (male rats, IV)[3] |
| Oral Bioavailability (F%) | 52.14 ± 9.26%[2] | ~15% (male rats), ~27% (female rats)[3] |
| Primary Elimination Route | Primarily excreted unchanged in urine[1] | Hepatic metabolism (CYP2D6)[3] |
| Known Transporter Interactions | P-glycoprotein (P-gp) substrate[1] | Not a primary P-gp substrate |
Pharmacodynamic Profile: Cardiovascular Effects
Both this compound and Metoprolol are selective beta-1 adrenergic receptor blockers, leading to reductions in heart rate and blood pressure.[1][5] Preclinical studies in rats have demonstrated the cardiovascular effects of Metoprolol.
A study in fructose-fed hypertensive rats showed that intravenous administration of Metoprolol (3-10 mg/kg) induced a significant hypotensive effect.[6] In spontaneously hypertensive rats, Metoprolol also demonstrated a dose-dependent reduction in blood pressure and heart rate.[7] While direct comparative preclinical pharmacodynamic data for this compound is less available, its mechanism of action as a beta-1 blocker suggests similar effects on heart rate and blood pressure.[1]
| Parameter | Metoprolol (in hypertensive rat models) |
| Effect on Blood Pressure | Dose-dependent reduction[6][7] |
| Effect on Heart Rate | Dose-dependent reduction[6][7] |
| Mechanism of Action | Selective beta-1 adrenergic receptor blockade[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway affected by both this compound and Metoprolol and a typical experimental workflow for evaluating their preclinical pharmacokinetics.
Experimental Protocols
The following are generalized experimental protocols for key procedures in the preclinical evaluation of this compound and Metoprolol in a rat model, based on standard laboratory practices.
Oral Gavage Administration
-
Animal Preparation: Adult Sprague-Dawley rats are weighed to determine the appropriate dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 ml/kg.[8]
-
Gavage Needle Selection: A sterile, flexible gavage needle (typically 16-18 gauge for adult rats) with a rounded tip is used.[9] The length of the needle is pre-measured against the rat, from the tip of the nose to the last rib, to ensure it reaches the stomach without causing injury.[8]
-
Administration: The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus. The substance is administered slowly to prevent regurgitation.[10]
-
Post-Administration Monitoring: Animals are monitored for any signs of distress immediately following the procedure and periodically for the next few hours.[11]
Blood Sampling (Tail Vein)
-
Animal Restraint: The rat is placed in a restraining device that allows access to the tail.
-
Vein Dilation: The tail is warmed using a heat lamp or warm water to dilate the lateral tail veins.
-
Sample Collection: A small nick is made in the vein with a sterile scalpel blade or needle, and blood is collected into a micro-collection tube.[12]
-
Hemostasis: Gentle pressure is applied to the collection site with sterile gauze until bleeding stops.[13]
Blood Pressure Measurement (Tail-Cuff Method)
-
Animal Acclimatization: Rats are acclimated to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure variations.[14]
-
Procedure: The rat is placed in the restrainer, and a cuff with a sensor is placed around the base of the tail.[15]
-
Measurement: The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.[15] Multiple readings are typically taken and averaged.
Conclusion
This guide provides a comparative overview of the preclinical data for this compound and Metoprolol. While both are beta-1 selective blockers, their pharmacokinetic profiles differ significantly, primarily due to this compound's interaction with P-gp and Metoprolol's extensive metabolism by CYP2D6. These differences can have important implications for drug-drug interactions and inter-individual variability. Further direct head-to-head preclinical studies would be beneficial to provide a more definitive comparison of their pharmacodynamic effects and safety profiles. The provided experimental protocols and diagrams serve as a foundational resource for researchers designing and interpreting preclinical studies with these compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic (PK-PD) modeling of cardiovascular effects of metoprolol in spontaneously hypertensive rats: a microdialysis study [ri.conicet.gov.ar]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. aniphy.fr [aniphy.fr]
- 12. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 14. karger.com [karger.com]
- 15. kentscientific.com [kentscientific.com]
Validating Talinolol as a Specific Probe for P-glycoprotein Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talinolol's performance as a specific probe for P-glycoprotein (P-gp/MDR1) activity against other commonly used probes. Supported by experimental data, this document aims to assist researchers in making informed decisions for their in vitro and in vivo drug interaction studies.
Executive Summary
P-glycoprotein, an efflux transporter of the ATP-binding cassette (ABC) family, plays a pivotal role in drug disposition and multidrug resistance.[1] Identifying whether a new chemical entity is a substrate or inhibitor of P-gp is a critical step in drug development. This compound, a β-blocker, is a well-established P-gp substrate, and its intestinal absorption is significantly limited by P-gp-mediated efflux.[1] This characteristic makes it a suitable candidate for a P-gp probe. This guide compares this compound with other known P-gp probes, such as Digoxin, Quinidine, and Fexofenadine, presenting quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual workflows to elucidate its validity and application.
In Vitro Performance Comparison
The following table summarizes the in vitro permeability and efflux characteristics of this compound compared to other P-gp probes in Caco-2 cell monolayers, a standard model for predicting intestinal drug absorption. An efflux ratio greater than 2 is generally indicative of a P-gp substrate.
| Probe Substrate | Cell Line | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Efflux Ratio (ER) | Reference |
| Apical to Basolateral (A-B) | Basolateral to Apical (B-A) | |||
| This compound | Caco-2 | ~1.0 | >10.0 | >10 |
| Digoxin | Caco-2 | Low | Moderate to High | >2 |
| Quinidine | Caco-2 | Moderate | High | >2 |
| Fexofenadine | Caco-2 | Low | High | >10 |
| Propranolol (Negative Control) | Caco-2 | High | High | ~1 |
| Atenolol (Low Permeability Control) | Caco-2 | Low | Low | ~1 |
In Vitro P-gp Inhibition
The inhibitory potential of various compounds on P-gp-mediated this compound transport is a key parameter in drug-drug interaction studies. The following table presents the half-maximal inhibitory concentrations (IC50) of known P-gp inhibitors on this compound transport in Caco-2 cells.
| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) | Reference |
| Verapamil | This compound | Caco-2 | ~10-20 | [2] |
| 6',7'-epoxybergamottin (from Grapefruit Juice) | This compound | Caco-2 | 0.7 | [1] |
| 6',7'-dihydroxybergamottin (from Grapefruit Juice) | This compound | Caco-2 | 34 | [1] |
| Naringenin (from Grapefruit Juice) | This compound | Caco-2 | 236 | [1] |
In Vivo Pharmacokinetic Data
In vivo studies are crucial for confirming the relevance of in vitro findings. The co-administration of P-gp inhibitors or inducers with this compound leads to significant changes in its pharmacokinetic profile, primarily affecting the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
| Study Type | P-gp Modulator | Effect on this compound Pharmacokinetics | Reference |
| Inhibition | Erythromycin | Increased AUC and Cmax | [3] |
| Inhibition | D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) | Increased AUC by 39% and Cmax by 100% | [4] |
| Inhibition | Verapamil | Decreased apparent oral clearance | [5] |
| Induction | St. John's Wort | Reduced oral bioavailability by 25% and AUC by 31% | [6] |
Experimental Protocols
In Vitro Bidirectional Transport Assay (Caco-2 or MDCK-MDR1 cells)
This assay determines the permeability of a compound across a cell monolayer and identifies its potential as a P-gp substrate.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell® supports.
-
Allow cells to differentiate and form a confluent monolayer with tight junctions, typically for 21 days for Caco-2 and 3-5 days for MDCK-MDR1.[7]
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions.
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
3. Bidirectional Transport Study:
-
Apical-to-Basolateral (A-B) Transport (Absorption): Add the test compound (e.g., this compound) to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.
-
Basolateral-to-Apical (B-A) Transport (Efflux): Add the test compound to the basolateral (donor) chamber and measure its transport to the apical (receiver) chamber.
4. Inhibition Study (Confirmation of P-gp Interaction):
-
Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp-mediated transport.[7]
5. Sample Analysis and Data Calculation:
-
Quantify the concentration of the test compound in the donor and receiver compartments using a suitable analytical method, such as LC-MS/MS. The use of a deuterated internal standard like rac-Talinolol-d5 is recommended for accurate quantification.[7]
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).
In Vivo Pharmacokinetic Study (Human or Animal Models)
This study design is employed to evaluate the impact of a potential P-gp inhibitor or inducer on the pharmacokinetics of a P-gp probe substrate like this compound.
1. Study Design:
-
Typically a randomized, crossover study design is used.
-
A washout period of at least 7 days between treatment phases is recommended.
2. Dosing and Administration:
-
Phase 1 (Control): Administer a single oral dose of this compound to the subjects.
-
Phase 2 (Test): Co-administer the same dose of this compound with the potential P-gp modulator.
3. Blood Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
4. Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., HPLC or LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as AUC, Cmax, time to reach Cmax (Tmax), and elimination half-life (t1/2).
-
A statistically significant increase in the AUC and/or Cmax of this compound in the presence of the test compound suggests P-gp inhibition. Conversely, a decrease suggests induction.
Mandatory Visualizations
References
- 1. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of this compound in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. P-glycoprotein and surfactants: effect on intestinal this compound absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein transporters and the gastrointestinal tract: evaluation of the potential in vivo relevance of in vitro data employing this compound as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of intestinal P-glycoprotein by St John's wort reduces the oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in vivo P-glycoprotein phenotyping probes: a need for validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Talinolol Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacokinetic properties of Talinolol across various species. This compound, a selective β1-adrenoreceptor antagonist, is not only of clinical interest for the management of hypertension but also serves as a valuable probe substrate for studying the activity of P-glycoprotein (P-gp), a key drug efflux transporter.[1][2][3] Understanding the inter-species differences in its pharmacokinetic profile is crucial for the extrapolation of preclinical data to human clinical scenarios and for the effective design of further studies.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans, rats, and mice. Due to the limited availability of published pharmacokinetic data for this compound in dogs, data for Atenolol, a structurally and functionally similar β1-selective beta-blocker with minimal hepatic metabolism, is included as a comparator to provide a broader preclinical perspective.[4][5]
| Species (Strain) | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human | Oral | 100 mg | 168 ± 67 | 3.2 ± 0.8 | 1321 ± 382 (AUC0-∞) | 11.9 ± 2.4 | [6] |
| IV | 30 mg | - | - | 1433 ± 153 (AUC0-∞) | 10.6 ± 3.3 | [6] | |
| Rat (Wistar) | Oral | 10 mg/kg | 341.8 ± 99.4 | ~1.5 | 976.26 ± 173.37 (AUC0-∞) | - | |
| Oral | 20 mg/kg | ~400 | ~1.0 | 1320 ± 370 (AUC0-6h) | - | [7] | |
| IV | 1 mg/kg | - | - | - | - | ||
| Mouse | Oral | 20 mg/kg | ~1500 | ~0.5 | ~3000 (AUC0-5h) | - | |
| Dog (Beagle) | Oral | 400 mg | 15,000 - 17,000 | 1.0 - 2.0 | 100,000 - 104,000 | 5.0 - 6.0 | [4] |
| (Atenolol) | IV | 200 mg | - | - | - | ~4.5 | [4] |
Experimental Protocols
A comprehensive understanding of the methodologies employed in the cited pharmacokinetic studies is essential for the accurate interpretation and comparison of the presented data.
Animal Models
-
Rats: Male Wistar rats weighing between 200-250g were commonly used.[7] Animals were typically fasted overnight prior to oral drug administration to minimize food-drug interactions.
-
Mice: Studies in mice have utilized different strains, and both male and female animals have been included to investigate sex-dependent differences in pharmacokinetics.
-
Dogs: Beagle dogs are a common model for pharmacokinetic studies of cardiovascular drugs.[4]
Drug Administration
-
Oral Administration: In rodent studies, this compound was typically administered via oral gavage. The drug was often suspended in a vehicle such as normal saline.[1]
-
Intravenous Administration: For intravenous studies, this compound was dissolved in a suitable vehicle and administered as a bolus injection or infusion, commonly through a tail vein in rodents.[6]
Sample Collection
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. In rodents, blood was often collected from the tail vein or via cardiac puncture at the termination of the study.[1] In dogs, samples were typically drawn from the cephalic or jugular vein.[4]
-
Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which was then stored frozen until analysis.[1]
Bioanalytical Methods
The quantification of this compound in plasma samples was predominantly performed using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
HPLC Method:
-
Sample Preparation: Protein precipitation with acetonitrile or methanol, or liquid-liquid extraction with a solvent like methyl tert-butyl ether were common sample preparation techniques.
-
Chromatographic Conditions: A C18 reversed-phase column was typically used for separation. The mobile phase often consisted of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate).
-
-
LC-MS/MS Method:
-
Sample Preparation: Protein precipitation was a frequently used method for sample clean-up.
-
Chromatographic and Mass Spectrometric Conditions: Separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water containing a modifier like formic acid. Detection was performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
Visualizations
Experimental Workflow for a Cross-Species Pharmacokinetic Study
Caption: A typical experimental workflow for a cross-species pharmacokinetic study of this compound.
Logical Relationships in Cross-Species Pharmacokinetic Comparison
Caption: Logical relationships influencing the cross-species pharmacokinetics of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic studies with atenolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and metabolism of atenolol in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral bioavailability of digoxin is enhanced by this compound: evidence for involvement of intestinal P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Talinolol's Efficacy and Properties Against Other Beta-1 Selective Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Talinolol, a beta-1 selective adrenergic receptor antagonist, with other commonly used beta-1 selective blockers: Atenolol, Metoprolol, and Bisoprolol. The information presented herein is intended to offer an objective overview of their performance, supported by experimental data, to aid in research and drug development.
Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
Beta-1 selective blockers, including this compound, exert their therapeutic effects by competitively antagonizing beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a cascade of physiological responses.[1]
The primary downstream effect of beta-1 receptor blockade is the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to decreased protein kinase A (PKA) activity. The key cardiovascular consequences of this pathway include:
-
Negative Chronotropy: A decrease in heart rate due to slowed depolarization in the sinoatrial (SA) node.
-
Negative Inotropy: A reduction in myocardial contractility.
-
Negative Dromotropy: A decrease in atrioventricular (AV) nodal conduction velocity.
Collectively, these effects reduce myocardial oxygen demand, making beta-1 selective blockers effective in the management of conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2]
Below is a diagram illustrating the signaling pathway of beta-1 adrenergic receptor activation and its inhibition by beta-1 selective blockers.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of beta-1 selective blockers exhibit notable differences, particularly in terms of their absorption, metabolism, and elimination. These differences can influence dosing frequency and the potential for drug-drug interactions. This compound's absorption is significantly influenced by P-glycoprotein (P-gp), an efflux transporter in the intestine.[1][3]
| Parameter | This compound | Atenolol | Metoprolol | Bisoprolol |
| Bioavailability | ~55% (variable due to P-gp)[4] | ~50% | ~50% (extensive first-pass metabolism) | ~90%[5] |
| Protein Binding | High | <5% | ~12% | ~30% |
| Half-life | ~10-12 hours[4] | ~6-7 hours | ~3-4 hours (immediate release) | ~9-12 hours |
| Metabolism | Minimally metabolized[1] | Not metabolized | Extensively hepatic (CYP2D6) | Hepatic (CYP3A4) and renal[5] |
| Elimination | Primarily renal excretion as unchanged drug[1] | Primarily renal excretion as unchanged drug | Primarily hepatic metabolism | 50% renal, 50% hepatic |
| Lipid Solubility | Low | Low[6] | High | Moderate |
Pharmacodynamic and Clinical Efficacy Comparison
Clinical studies have provided comparative data on the efficacy of these beta-1 selective blockers in managing hypertension. While direct head-to-head trials for this compound against Metoprolol and Bisoprolol are limited, comparisons with Atenolol offer valuable insights.
Blood Pressure and Heart Rate Reduction
A study comparing this compound (100 mg) and Atenolol (50 mg) in patients with mild to moderate hypertension found no significant difference in their antihypertensive effects after 12 weeks of treatment.[7] Both drugs effectively lowered blood pressure.[7] However, the study did note that once-daily dosing of this compound resulted in less fluctuation between peak and trough plasma concentrations compared to Atenolol.[7]
Another study comparing Metoprolol CR (100 mg and 200 mg) with Atenolol (50 mg and 100 mg) showed that while all active treatments reduced exercise heart rate, the reduction was more consistent over a 24-hour period with Metoprolol CR.[8] At 24 hours post-dose, the beta-1 blockade was significantly greater with Metoprolol CR 200 mg than with either dose of Atenolol.[8]
A comparison between Bisoprolol (10-20 mg) and Atenolol (50-100 mg) indicated that Bisoprolol had a significantly greater antihypertensive effect, particularly on standing blood pressure.[9]
| Feature | This compound | Atenolol | Metoprolol | Bisoprolol |
| Antihypertensive Efficacy | Comparable to Atenolol[7] | Effective, but may be less consistent over 24h than Metoprolol CR[8] | Effective, particularly sustained-release formulations[8] | Potentially more effective than Atenolol[9] |
| Heart Rate Reduction | Effective | Effective | Effective | Effective |
| Dosing Frequency | Once daily[7] | Once daily | Once or twice daily (depending on formulation) | Once daily |
| Side Effect Profile | Generally well-tolerated[7] | Low incidence of CNS side effects due to low lipophilicity[6] | Higher lipophilicity may lead to more CNS side effects (e.g., fatigue, sleep disturbances)[6] | Generally well-tolerated |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a summary of a typical experimental protocol for a comparative clinical trial of beta-blockers in hypertension, based on the design of studies like the TALIP trial.[7]
Example: Double-Blind, Randomized, Parallel-Group Study Protocol
-
Patient Population: Recruitment of adult patients (e.g., aged 18-75) with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg). Exclusion criteria would typically include secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blocker therapy.
-
Study Design: A multi-center, double-blind, randomized, parallel-group design.
-
Washout Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.
-
Randomization: Eligible patients are randomly assigned to receive one of the treatment arms (e.g., this compound 100 mg once daily or Atenolol 50 mg once daily).
-
Treatment Period: A treatment duration of, for example, 12 weeks.
-
Assessments:
-
Primary Endpoint: Change from baseline in sitting diastolic and systolic blood pressure.
-
Secondary Endpoints: Change in heart rate, assessment of lipid and glucose metabolism, and pharmacokinetic analysis.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups, often using an analysis of covariance (ANCOVA) with baseline values as a covariate.
The following diagram illustrates a generalized workflow for such a clinical trial.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The actions of this compound, a beta 1-selective beta blocker, in cardiac arrhythmia and acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livermetabolism.com [livermetabolism.com]
- 4. This compound [drugcentral.org]
- 5. mdpi.com [mdpi.com]
- 6. partone.litfl.com [partone.litfl.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of controlled-release metoprolol: a comparison with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of bisoprolol and atenolol in the treatment of mild to moderate hypertension - PMC [pmc.ncbi.nlm.nih.gov]
PBPK Model Validation for Predicting Talinolol's Drug Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talinolol, a cardioselective beta-blocker, is a well-established probe substrate for P-glycoprotein (P-gp/MDR1), an efflux transporter with significant implications for drug absorption and disposition.[1][2] Accurately predicting its drug-drug interactions (DDIs) is crucial for drug development and clinical pharmacology. Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as a powerful tool to simulate and anticipate these interactions, potentially reducing the need for extensive clinical trials.[3] This guide provides a comparative overview of the validation of PBPK models for predicting this compound's DDIs, with a focus on interactions with the P-gp inducer rifampicin and the P-gp inhibitor erythromycin.
Core Concepts in this compound PBPK Modeling
PBPK models for this compound are constructed to mirror the physiological processes governing its pharmacokinetics. These models integrate in vitro data, such as transporter inhibition constants (e.g., IC50), with system-specific parameters to predict in vivo outcomes.[4][5] A key aspect of this compound modeling is its non-linear absorption kinetics, which is attributed to the saturation of intestinal P-gp at higher doses.[6][7] Advanced Compartment and Transit (ACAT™) models within software like GastroPlus™ are often employed to capture this phenomenon.[3] The validation of these models typically involves an iterative "learn-confirm" approach, where initial models are refined using clinical data to improve their predictive accuracy.
Comparative Validation of this compound PBPK Models
This section compares the validation of this compound PBPK models for predicting DDIs with rifampicin and erythromycin, presenting key quantitative data from published studies.
Interaction with Rifampicin (P-gp Inducer)
Rifampicin is a potent inducer of intestinal P-gp, leading to increased efflux of P-gp substrates like this compound and consequently, reduced systemic exposure. PBPK models have been successfully developed and validated to predict the magnitude of this interaction.
Table 1: PBPK Model-Predicted vs. Clinically Observed this compound PK Parameters with Rifampicin Co-administration
| PK Parameter | PBPK Model Prediction | Clinically Observed Value | Prediction Accuracy (Fold Error) | Reference |
| AUC Ratio (this compound + Rifampicin / this compound alone) | ~0.33 | ~0.35 | ~0.94 | [4] |
| Cmax Ratio (this compound + Rifampicin / this compound alone) | ~0.40 | ~0.42 | ~0.95 | [8] |
AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration
The predictive performance of the PBPK models for the rifampicin-talinolol interaction is generally high, with predicted AUC and Cmax ratios falling within a 2-fold error margin of the observed clinical data.[8] These models often incorporate a 3- to 4-fold increase in intestinal P-gp abundance to accurately reflect the inductive effect of rifampicin.[9]
Interaction with Erythromycin (P-gp Inhibitor)
Erythromycin is an inhibitor of both CYP3A4 and P-gp.[10] In the case of this compound, which is minimally metabolized, the primary interaction mechanism is the inhibition of intestinal P-gp, leading to increased absorption and higher plasma concentrations.
Table 2: PBPK Model-Predicted vs. Clinically Observed this compound PK Parameters with Erythromycin Co-administration
| PK Parameter | PBPK Model Prediction | Clinically Observed Value | Prediction Accuracy (Fold Error) | Reference |
| AUC Ratio (this compound + Erythromycin / this compound alone) | ~1.5 | ~1.4 - 1.6 | ~1.0 | [10] |
| Cmax Ratio (this compound + Erythromycin / this compound alone) | ~1.6 | ~1.5 - 1.7 | ~1.0 | [11] |
PBPK simulations have successfully captured the increased oral exposure of this compound in the presence of erythromycin, with predicted AUC ratios closely matching the observed clinical outcomes.[10] These models utilize in vitro derived inhibition constants (IC50) for erythromycin against P-gp to parameterize the interaction.[10]
Experimental Protocols
Detailed experimental protocols for the validation of this compound PBPK models involve a multi-step process encompassing clinical studies, in vitro assays, and in silico modeling.
Clinical DDI Study Protocol (Illustrative)
-
Study Design: A typical study would be a randomized, crossover, two-period clinical trial in healthy volunteers.
-
Treatment Periods:
-
Period 1 (Control): Administration of a single oral dose of this compound (e.g., 100 mg).
-
Period 2 (Test): Co-administration of this compound with a P-gp modulator (e.g., multiple doses of rifampicin 600 mg daily to achieve steady-state induction, or a single dose of erythromycin).
-
-
Pharmacokinetic Sampling: Serial blood samples are collected over a 24-48 hour period after this compound administration in each period.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as HPLC.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters (AUC, Cmax, t1/2).
In Vitro Assay for P-gp Inhibition
-
System: Caco-2 cell monolayers are commonly used as an in vitro model of the intestinal barrier.
-
Substrate: this compound is used as the P-gp substrate.
-
Inhibitor: The perpetrator drug (e.g., erythromycin) is added at various concentrations.
-
Transport Assay: The transport of this compound across the Caco-2 monolayer is measured in the presence and absence of the inhibitor.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of P-gp mediated this compound transport (IC50) is determined.
PBPK Model Development and Validation Workflow
Caption: PBPK model development and validation workflow for this compound DDIs.
Signaling Pathways and Logical Relationships
The primary mechanism underlying the investigated drug interactions with this compound is the modulation of P-glycoprotein activity at the intestinal level.
Caption: Modulation of intestinal P-gp by rifampicin and erythromycin.
Conclusion
PBPK modeling is a robust and valuable tool for the prediction of drug-drug interactions involving the P-gp substrate this compound. The validation of these models against clinical data for interactions with both inducers (rifampicin) and inhibitors (erythromycin) of P-gp demonstrates their ability to accurately forecast changes in this compound's pharmacokinetic profile. The continued refinement and application of these models can significantly de-risk drug development programs and inform clinical trial design.
References
- 1. biorxiv.org [biorxiv.org]
- 2. livermetabolism.com [livermetabolism.com]
- 3. Simulations of the Nonlinear Dose Dependence for Substrates of Influx and Efflux Transporters in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust physiologically based pharmacokinetic model of rifampicin for predicting drug–drug interactions via P‐glycoprotein induction and inhibition in the intestine, liver, and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBPK Model Simulation of CYP3A4 and Transporter Mediated Drug-drug Interactions Involving Erythromycin - Simulations Plus [simulations-plus.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico modeling of non-linear drug absorption for the P-gp substrate this compound and of consequences for the resulting pharmacodynamic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically‐Based Pharmacokinetic Modeling Approach to Predict Rifampin‐Mediated Intestinal P‐Glycoprotein Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically-Based Pharmacokinetic Modeling Approach to Predict Rifampin-Mediated Intestinal P-Glycoprotein Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. simulations-plus.com [simulations-plus.com]
- 11. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Polymorphisms of P-glycoprotein and Their Impact on Talinolol Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influence of genetic polymorphisms in the P-glycoprotein (P-gp) transporter, encoded by the ABCB1 gene, on the pharmacokinetics of talinolol. This compound, a non-metabolized β-blocker, serves as a probe substrate for P-gp activity, making it a valuable tool in pharmacogenetic research. Understanding how genetic variations in ABCB1 affect this compound's absorption and disposition is crucial for predicting drug response and personalizing medicine.
Data Presentation: Quantitative Impact of ABCB1 Polymorphisms on this compound Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of this compound in healthy volunteers with different ABCB1 genotypes from published studies. These data illustrate the extent to which genetic variations can alter drug exposure.
Table 1: Influence of ABCB1 C3435T Polymorphism on this compound Pharmacokinetics
| Genotype | N | AUC₀₋₄₈ (ng·h/mL) | Cₘₐₓ (ng/mL) | CL/F (L/h) | Study |
| CC | 6 | 2043 ± 446 | 168 ± 39 | 26.1 ± 5.8 | He et al., 2012 |
| CT | 6 | 1887 ± 389 | 155 ± 32 | 28.2 ± 6.1 | He et al., 2012 |
| TT | 6 | 1358 ± 312 | 121 ± 28 | 39.2 ± 9.4 | He et al., 2012 |
| p < 0.05 compared to CC and CT genotypes |
Table 2: Influence of ABCB1 C1236T and G2677T/A Polymorphisms on this compound Oral Clearance
| Genotype | N | Oral Clearance (CL/F) (% of CC or GG) | p-value | Study |
| C1236T | Matthaei et al., 2016[1] | |||
| CC | - | 100 | - | |
| CT/TT | - | 144 | 0.0025 | |
| G2677T/A | Matthaei et al., 2016[1] | |||
| GG | - | 100 | - | |
| GT/TT/GA/TA | - | 148 | 0.0015 |
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the impact of ABCB1 polymorphisms on this compound pharmacokinetics.
Subject Recruitment and Study Design
Healthy adult volunteers are recruited for these studies. A physical examination, electrocardiogram (ECG), and routine laboratory tests are performed to ensure the health of the participants. The studies are typically designed as single-dose, open-label, parallel-group, or crossover studies.[2]
Genotyping of ABCB1 Polymorphisms
Genomic DNA is extracted from peripheral blood leukocytes. The genotyping of the ABCB1 C3435T polymorphism is commonly performed using the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.
-
PCR Amplification:
-
Primers for C3435T:
-
PCR Conditions: The PCR reaction mixture and cycling conditions should be optimized for the specific polymerase and thermocycler used. A typical protocol would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Digestion:
-
The PCR product is digested with a restriction enzyme that specifically recognizes one of the alleles. For the C3435T polymorphism, the enzyme DpnII can be used, which cuts the C allele.[3]
-
-
Genotype Determination:
-
The digested fragments are separated by agarose gel electrophoresis. The resulting banding pattern determines the genotype:
-
CC genotype: Two smaller fragments.
-
TT genotype: One larger, undigested fragment.
-
CT genotype: Three fragments (two smaller and one larger).
-
-
This compound Administration and Pharmacokinetic Analysis
-
Drug Administration: After an overnight fast, a single oral dose of this compound (typically 50 mg or 100 mg) is administered with water.[4][5]
-
Blood Sampling: Venous blood samples are collected at predetermined time points. A typical, comprehensive sampling schedule would be: pre-dose (0 h), and at 0.17, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[2]
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate the key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cₘₐₓ), and oral clearance (CL/F).[6]
Mandatory Visualization
The following diagrams illustrate the key processes and workflows involved in studying the pharmacogenetics of this compound.
References
- 1. Low heritability in pharmacokinetics of this compound: a pharmacogenetic twin study on the heritability of the pharmacokinetics of this compound, a putative probe drug of MDR1 and other membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of oral this compound following a single dose and during steady state in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
P-Glycoprotein Inhibition: A Comparative Analysis of Effects on Talinolol Bioavailability
A comprehensive guide for researchers and drug development professionals on the impact of various P-glycoprotein inhibitors on the pharmacokinetics of the probe drug, Talinolol.
This compound, a beta-blocker and a well-established P-glycoprotein (P-gp) substrate, serves as a critical tool in clinical pharmacology for investigating the in-vivo activity of the P-gp efflux transporter.[1][2][3] P-gp, encoded by the ABCB1 gene, is a key membrane transporter that actively extrudes a wide array of xenobiotics, including many therapeutic drugs, from cells back into the intestinal lumen, thereby limiting their oral bioavailability.[1][2] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered P-gp substrates and potential toxicity.[2][4] This guide provides a comparative analysis of the effects of various P-gp inhibitors on the bioavailability of this compound, supported by experimental data and detailed protocols.
Mechanism of P-gp Inhibition on this compound Absorption
P-glycoprotein is an ATP-dependent efflux pump located on the apical membrane of intestinal epithelial cells. It actively transports this compound that has entered the enterocytes back into the intestinal lumen, thus reducing its net absorption into the systemic circulation. P-gp inhibitors block this efflux mechanism, leading to increased intracellular concentrations of this compound within the enterocytes and consequently, greater absorption and higher plasma concentrations.
Caption: Mechanism of P-gp inhibition on this compound absorption.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound when co-administered with various P-gp inhibitors. The data highlights the extent to which these inhibitors can modulate this compound's bioavailability.
| P-gp Inhibitor | This compound Dose | Inhibitor Dose | Subjects | Change in AUC | Change in Cmax | Reference |
| Erythromycin | 50 mg (oral) | 2 g (oral, single dose) | 9 healthy men | Significantly increased | Significantly increased | [5] |
| Cyclosporine | 4 mg/kg (oral) | Not specified | Rats | ~5-fold increase | Not specified | [6] |
| Verapamil | Not specified | Not specified | Rats | Significantly increased systemic clearance and volume of distribution of intravenous this compound | Not specified | [6] |
| TPGS | 50 mg (intraduodenal) | 0.04% solution | 9 healthy male volunteers | 39% increase | 100% increase | [7][8] |
| Barnidipine | 20 mg/kg (oral) | 10 mg/kg (oral, single dose) | Rats | 46% increase (AUC0-6h) | 110% increase | [2][4] |
| Barnidipine | 20 mg/kg (oral) | 1 mg/kg/day (oral, repeated dose) | Rats | 130% increase (AUC0-6h) | 131% increase | [2][4] |
| Morin | 10 mg/kg (oral) | 2.5 mg/kg and 5.0 mg/kg | Rats | 1.8 to 2.0-fold increase | 2.3 to 3.0-fold increase | [9] |
| This compound (as inhibitor) | 0.5 mg digoxin (oral) | 100 mg (oral) | 10 healthy volunteers | 23% increase (digoxin AUC) | 45% increase (digoxin Cmax) | [10][11] |
Note: In contrast to P-gp inhibitors, the P-gp inducer St. John's Wort has been shown to reduce the oral bioavailability of this compound by 25%.[12] Interestingly, grapefruit juice, often associated with P-gp inhibition, was found to decrease this compound's AUC and Cmax, suggesting a predominant inhibition of an intestinal uptake transporter.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Study with Erythromycin
-
Study Design: A randomized, crossover study was conducted.[5]
-
Subjects: Nine healthy male volunteers participated in the study.[5]
-
Dosing: Subjects received a single oral dose of 50 mg this compound with either a concomitant single oral dose of 2 g erythromycin or a placebo.[5]
-
Sample Analysis: Concentrations of this compound in serum and urine were measured using High-Performance Liquid Chromatography (HPLC).[5]
Study with TPGS
-
Study Design: An open-label, three-way crossover study was performed.[7]
-
Subjects: Nine healthy male volunteers were enrolled.[7]
-
Dosing: A 50 mg dose of this compound was administered intraduodenally as a solution, either alone or with 0.04% D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) or 0.8% Poloxamer 188.[7]
-
In Vitro Analysis: The influence of the surfactants on this compound permeability was also studied in Caco-2 cells.[7]
Study with Barnidipine in Rats
-
Study Design: An in vivo study in rats investigating single and repeated doses.[2]
-
Subjects: Male Wistar rats were used.
-
Dosing:
-
Sample Analysis: Plasma this compound levels were determined by HPLC.[2]
Experimental Workflow: Clinical Drug-Drug Interaction Study
The following diagram illustrates a typical workflow for a clinical study designed to investigate the drug-drug interaction between a P-gp inhibitor and this compound.
Caption: A typical clinical DDI study workflow.
Conclusion
The presented data unequivocally demonstrates that the inhibition of P-glycoprotein can significantly enhance the oral bioavailability of this compound. The magnitude of this effect varies depending on the specific inhibitor used. This comparative guide underscores the critical importance of considering P-gp-mediated drug-drug interactions during drug development and in clinical practice to avoid potential adverse events arising from increased systemic exposure to P-gp substrate drugs. The provided experimental protocols and workflows offer a foundational understanding for designing future studies in this area.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetics of this compound is modified by barnidipine: implication of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of p-glycoprotein in region-specific gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and surfactants: effect on intestinal this compound absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical evidence of enhanced oral bioavailability of the P-glycoprotein substrate this compound in combination with morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral bioavailability of digoxin is enhanced by this compound: evidence for involvement of intestinal P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of intestinal P-glycoprotein by St John's wort reduces the oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Grapefruit juice ingestion significantly reduces this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Talinolol's P-gp Mediated Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Talinolol with other well-established P-glycoprotein (P-gp) probe substrates, focusing on the correlation between in vitro and in vivo data. Understanding this relationship is crucial for accurately predicting a new chemical entity's (NCE) potential for P-gp-mediated drug-drug interactions (DDIs) and its impact on pharmacokinetics.
Quantitative Comparison of P-gp Substrates
The following tables summarize in vitro permeability data from Caco-2 cell assays and in vivo pharmacokinetic data for this compound and alternative P-gp substrates. These values highlight the impact of P-gp on the transport and bioavailability of these compounds.
Table 1: In Vitro Permeability of P-gp Substrates in Caco-2 Cell Monolayers
| Substrate | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| This compound | 10 | ~1.0 | >10.0 | >10 | [1] |
| 100 | 1.08 ± 0.29 | 11.74 ± 0.80 | 10.9 | [2] | |
| Digoxin | 10 | 0.15 ± 0.02 | 1.43 ± 0.12 | 9.5 | [3] |
| - | Low | Moderate to High | >2 | [4] | |
| Fexofenadine | 150 | Low | High | 28-85 | [5] |
| - | - | - | 37 | [6] | |
| Quinidine | 0.1 | - | - | >10 | [7] |
| 10 | 1.5 ± 0.2 | 18.5 ± 2.1 | 12.3 | [8] |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally indicative of active efflux.
Table 2: In Vivo Pharmacokinetic Parameters of P-gp Substrates with and without P-gp Inhibitors
| Substrate | Species | P-gp Inhibitor | Change in AUC | Change in Cmax | Reference |
| This compound | Human | Erythromycin | Increased | Significantly Increased | [9] |
| Rat | Barnidipine (single high dose) | 46% Increase | 110% Increase | [10][11] | |
| Rat | Barnidipine (repeated low dose) | 130% Increase | 131% Increase | [10][11] | |
| Digoxin | Rat | Cyclosporin A | Significantly Decreased CLtotal & Biliary Excretion | - | [12] |
| Human | Multiple P-gp Inhibitors | Stepwise Increase with Number of Inhibitors | - | [13] | |
| Fexofenadine | Human | Itraconazole | 4.0-fold Increase (S-fexofenadine), 3.1-fold Increase (R-fexofenadine) | - | [14] |
| Human | P-gp Inhibitors | 35% Increase | - | [15][16] |
AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. CLtotal: Total plasma clearance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro and in vivo assays.
In Vitro: Caco-2 Bidirectional Permeability Assay
This assay is a cornerstone for assessing the intestinal permeability and potential for P-gp-mediated efflux of a compound.
-
Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer that mimics the intestinal epithelium.[17]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be ≥ 200 Ω x cm².[18]
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption): The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.[18]
-
Basolateral to Apical (B-A) Transport (Secretion): The test compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured.[18]
-
-
Inhibitor Co-incubation: To confirm P-gp's role, the transport study is repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio is indicative of P-gp-mediated transport.
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments at various time points is quantified using analytical methods like LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).[19]
In Vivo: Rat In Situ Single-Pass Intestinal Perfusion
This model provides a more physiologically relevant assessment of intestinal drug absorption and the impact of transporters.
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight and then anesthetized. The abdomen is opened, and a specific segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends.[20][21]
-
Perfusion: The intestinal segment is first rinsed with a blank perfusion solution (e.g., Krebs-Ringer buffer) to remove any intestinal contents.[20][21] Subsequently, the perfusion solution containing the test drug (and a P-gp modulator, if applicable) is perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).[20][21]
-
Sample Collection: Perfusate samples are collected from the outlet cannula at predetermined time intervals. Blood samples can also be collected to determine the amount of drug absorbed into the systemic circulation.
-
Data Analysis: The intestinal permeability of the drug is calculated based on the disappearance of the drug from the perfusate.
Visualization of Pathways and Workflows
P-gp Expression Regulatory Pathways
The expression of P-gp (encoded by the ABCB1 gene) is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting changes in P-gp activity.
Caption: Regulation of P-gp expression by various signaling pathways.
IVIVC Experimental Workflow for P-gp Substrates
A typical workflow for establishing an in vitro-in vivo correlation (IVIVC) for a potential P-gp substrate involves a tiered approach.
Caption: Tiered approach for IVIVC of P-gp substrates.
References
- 1. P-glycoprotein transporters and the gastrointestinal tract: evaluation of the potential in vivo relevance of in vitro data employing this compound as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Potency of Anti-HIV and Anti-HCV Drugs to Inhibit P-Glycoprotein Mediated Efflux of Digoxin in Caco-2 Cell Line and Human Precision-Cut Intestinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Pharmacokinetics of this compound is modified by barnidipine: implication of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of P-glycoprotein in pharmacokinetics and drug interactions of digoxin and beta-methyldigoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association between the number of coadministered P-glycoprotein inhibitors and serum digoxin levels in patients on therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The different effects of itraconazole on the pharmacokinetics of fexofenadine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving Understanding of Fexofenadine Pharmacokinetics to Assess Pgp Phenotypic Activity in Older Adult Patients Using Population Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijpsonline.com [ijpsonline.com]
Comparative Analysis of the Side Effect Profiles of Talinolol and Propranolol
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of the beta-blockers Talinolol and Propranolol, supported by available clinical data. This analysis delves into the nuances of their adverse effect spectra, rooted in their distinct pharmacological properties.
This compound, a cardioselective β1-receptor antagonist, and Propranolol, a non-selective β-receptor antagonist, are both utilized in the management of cardiovascular conditions. Their differing receptor selectivity profiles theoretically translate to distinct side effect profiles. Propranolol's blockade of β2-receptors, in addition to β1-receptors, is anticipated to lead to a broader range of adverse effects, particularly in the respiratory and metabolic systems. This guide synthesizes clinical trial data to provide a comparative overview.
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the reported incidence of common side effects for this compound and Propranolol based on available clinical trial data. It is important to note that direct head-to-head comparative trials with comprehensive side effect reporting are limited. The data presented is compiled from various studies and may not represent a direct comparison under the same trial conditions.
| Side Effect Category | Side Effect | This compound Incidence (%) | Propranolol Incidence (%) |
| General | Fatigue/Weakness | Frequently Cited[1] | Common[2] |
| Dizziness | N/A | Common[2] | |
| Cardiovascular | Bradycardia | Not essential disturbances reported[1] | Common[3] |
| Hypotension | N/A | Common[3] | |
| Cold Extremities | N/A | More frequent than placebo[4] | |
| Central Nervous System | Insomnia/Sleep Disturbances | Frequently Cited[1] | Common[2] |
| Headache | N/A | N/A | |
| Depression | N/A | 50-74% in one study of hypertensive patients[5] | |
| Gastrointestinal | Nausea | Frequently Cited[1] | Common[6] |
| Gastrointestinal Problems | N/A | More frequent than placebo[4] | |
| Respiratory | Bronchospasm | N/A | More frequent than placebo[4] |
A long-term study on this compound reported an overall side effect incidence of 17.6% in the initial phase of treatment, which decreased to 7% over an average of 12.9 months. The most common initial symptoms were fatigue, weakness, insomnia, and nausea, which tended to resolve within four weeks[1]. In a study involving patients with post-traumatic stress disorder, 75% (15 out of 20) of participants receiving Propranolol reported at least one side effect[7].
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below to provide insight into the methodologies used for data collection on adverse events.
This compound Long-Term Study Protocol
-
Study Design: A long-term, controlled clinical trial involving 224 patients with coronary heart disease, hypertension, cardiac rhythm disturbances, or hyperkinetic heart syndrome treated with this compound for up to 3 years[1].
-
Side Effect Assessment: The appearance of side effects was monitored through standardized questionnaires and clinical controls. This included registrations of ECG and blood pressure, as well as clinico-chemical investigations. For the long-term assessment, dermatological, otorhinolaryngological, and ophthalmological examinations were also conducted[1].
-
Data Collection: Information on side effects was systematically collected at baseline and at regular intervals throughout the study. The initial phase focused on symptoms like fatigue, weakness, insomnia, and nausea[1].
Propranolol in Post-Traumatic Stress Disorder (PTSD) Study Protocol
-
Study Design: A single-center, double-blind, randomized controlled trial examining the acute effect of Propranolol versus placebo in individuals with chronic PTSD[7].
-
Side Effect Assessment: Participants were monitored for adverse events. Reported side effects in the Propranolol group included suicidal thoughts, mild asthma, decreased pulse, and cold extremities. The placebo group reported headache, tiredness, dizziness, and nausea[7].
-
Data Collection: The number of participants reporting any side effect and more than one side effect was recorded for both the Propranolol and placebo groups[7].
Signaling Pathways and Mechanism of Side Effects
The therapeutic and adverse effects of this compound and Propranolol are mediated through their interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The differential side effect profiles can be attributed to their selectivity for β1 and β2 receptor subtypes.
Beta-1 Adrenergic Receptor Signaling
Both this compound and Propranolol block β1-adrenergic receptors predominantly found in the heart. This blockade inhibits the downstream signaling cascade, leading to decreased heart rate, contractility, and blood pressure.
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound and Propranolol.
Beta-2 Adrenergic Receptor Signaling and Propranolol's Non-Selectivity
Propranolol, being non-selective, also blocks β2-adrenergic receptors found in the lungs, blood vessels, and other tissues. This blockade is responsible for side effects such as bronchoconstriction. This compound, being β1-selective, has a much lower affinity for β2-receptors, theoretically leading to a lower incidence of such side effects.
Caption: Propranolol's blockade of the beta-2 adrenergic receptor signaling pathway, leading to potential bronchoconstriction.
Experimental Workflow for Side Effect Assessment in Clinical Trials
The following diagram illustrates a generalized workflow for the assessment of adverse drug reactions (ADRs) in a clinical trial comparing two beta-blockers.
Caption: A generalized experimental workflow for assessing adverse drug reactions in a comparative clinical trial.
Conclusion
References
- 1. [Long-term studies on the beta blocker this compound (cordanum) with special reference to side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Propranolol for Cardiovascular Disease · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Propranolol Side Effects: Common and Rare Side Effects to Know - GoodRx [goodrx.com]
- 7. Table 7, Summary of Findings of Included Primary Clinical Studies - Propranolol for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Talinolol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Talinolol are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks and ensures regulatory compliance. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Waste Classification and Regulatory Overview
This compound is a selective β1-adrenergic blocker. While not specifically listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA) in the United States, its Safety Data Sheet (SDS) indicates potential hazards, including being harmful if swallowed or inhaled and suspected of damaging fertility or the unborn child[1][2]. Therefore, it is crucial to manage this compound waste with a high degree of caution.
All waste materials contaminated with this compound should be treated as, at minimum, non-RCRA hazardous pharmaceutical waste, and to ensure the highest safety standards, handling it as a chemical hazardous waste is recommended[3][4][5]. Disposal must always comply with institutional, local, state, and federal regulations[5]. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies in the U.S. that regulate pharmaceutical waste[6].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields to protect against splashes. |
| Goggles | To be used when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves are preferred. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat. |
| Respiratory Protection | Face Mask / Respirator | A standard surgical mask for powders. A respirator may be necessary depending on the scale of handling. |
This table summarizes the recommended PPE for handling this compound.
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound waste in a laboratory setting.
3.1. Solid Waste Disposal
Solid waste includes expired or unused pure this compound, contaminated lab supplies (e.g., gloves, weighing boats, paper towels), and personal protective equipment.
-
Segregation: Do not mix this compound solid waste with general laboratory or municipal trash[2].
-
Containerization: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container[5]. The container should be black for RCRA hazardous waste or white with a blue lid for non-RCRA pharmaceutical waste intended for incineration[3][4]. The label should clearly state "Hazardous Waste - this compound" or "Incineration Only," along with the accumulation start date.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste for final disposal, which is typically high-temperature incineration[4].
3.2. Liquid Waste Disposal
Liquid waste includes unused solutions containing this compound and solvent rinsates from cleaning contaminated glassware.
-
Prohibition of Drain Disposal: Do not pour any liquid waste containing this compound down the drain[2][5]. This is to prevent the contamination of water supplies, as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds effectively.
-
Containerization: Collect all liquid waste in a designated, sealed, and labeled hazardous waste container[5]. The container should be compatible with the solvents used. The label must clearly identify the contents, including "Hazardous Waste - this compound," the solvent(s), and the approximate concentration.
-
Storage: Store the liquid hazardous waste container in secondary containment to prevent spills and in the same designated satellite accumulation area as solid waste.
-
Final Disposal: The collected liquid waste must be disposed of through a certified hazardous waste management vendor, typically via incineration[4].
3.3. Disposal of Empty Containers
Empty containers that held pure this compound or its solutions must also be managed as hazardous waste.
-
Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) at least three times[5].
-
Rinsate Collection: Collect the solvent rinsate as hazardous liquid waste and add it to your designated liquid hazardous waste container[5].
-
Container Disposal: After triple-rinsing, the container may be considered "RCRA empty" and can be disposed of in the regular trash, provided the label is defaced or removed. However, for an abundance of caution, it is best practice to dispose of the rinsed container in the solid hazardous waste stream.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation of this compound as a primary means of laboratory-scale disposal. The most accepted and regulatory-compliant method of disposal is incineration by a licensed waste management facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Talinolol
This guide provides comprehensive safety protocols, logistical information, and operational and disposal plans for handling Talinolol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient work environment. Adherence to these procedures is crucial for mitigating risks and maintaining the integrity of research.
Compound Overview: this compound is a selective β1-adrenergic blocker.[1] It is classified as harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields to protect against splashes. |
| Goggles | To be used when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves are preferred. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn. |
| Respiratory Protection | Face Mask/Respirator | A standard surgical mask is recommended for handling powder. In case of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a respiratory protective device that is independent of circulating air is recommended.[1] |
Quantitative Toxicity Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the following toxicity data is available[1]:
| Route of Administration | Species | Value |
| Intravenous | Rat | LD50: 30 mg/kg |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
This compound should be stored in a well-ventilated area at -20°C.[3]
-
Keep the container tightly sealed to prevent degradation.
Handling/Preparation:
-
Handle the compound in a designated area, such as a fume hood or a ventilated enclosure, to minimize inhalation risk.
-
Ensure good ventilation/exhaustion at the workplace.
-
Avoid dust formation.
-
Wash hands thoroughly before breaks and at the end of work.[1]
-
Keep away from foodstuffs, beverages, and feed.[1]
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Rinse the original container with a suitable solvent, and collect the rinsate as hazardous liquid waste.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
